3-Oxo-6Z-Dodecenoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H54N7O18P3S |
|---|---|
Molecular Weight |
961.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxododec-6-enethioate |
InChI |
InChI=1S/C33H54N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h8-9,19-20,22,26-28,32,44-45H,4-7,10-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b9-8-/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
QERQHDHPFGSFJE-KOYMAPEVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-Oxo-6Z-Dodecenoyl-CoA discovery and origin
An In-depth Technical Guide on the Discovery and Origin of 3-Oxo-6Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the hypothesized discovery and origin of the novel acyl-coenzyme A (acyl-CoA) thioester, this compound. As a previously uncharacterized intermediate, its elucidation opens new avenues for understanding the nuances of unsaturated fatty acid metabolism and may present novel targets for therapeutic intervention in metabolic diseases. This document provides a comprehensive overview of the proposed metabolic pathway, detailed experimental protocols for its identification and characterization, and a summary of hypothetical quantitative data.
Introduction: The Hypothetical Discovery
The landscape of fatty acid metabolism is well-explored, yet the potential for novel intermediates arising from the oxidation of less common unsaturated fatty acids remains. The discovery of this compound was hypothesized during metabolomic profiling of primary human hepatocytes incubated with 6Z-dodecenoic acid. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) analysis revealed an unassigned peak with a mass-to-charge ratio consistent with a C12 mono-unsaturated 3-oxoacyl-CoA. This guide outlines the theoretical framework and experimental approaches that could lead to the definitive identification and characterization of this novel metabolite.
Proposed Origin and Metabolic Pathway
It is postulated that this compound arises from the mitochondrial beta-oxidation of 6Z-dodecenoic acid. The standard beta-oxidation spiral of saturated fatty acids involves a four-step process of dehydrogenation, hydration, oxidation, and thiolytic cleavage. However, the presence of a cis double bond at an even-numbered carbon, such as in 6Z-dodecenoic acid, necessitates the action of auxiliary enzymes.
After two rounds of conventional beta-oxidation, the resulting 8-carbon fatty acyl-CoA, 2Z-octenoyl-CoA, would undergo further processing. A key hypothetical step involves a novel enzymatic activity or a non-canonical function of a known enzyme that allows for the formation of the 3-oxo group without the immediate isomerization of the delta-6 double bond.
The proposed pathway is as follows:
-
Activation: 6Z-dodecenoic acid is activated to 6Z-Dodecenoyl-CoA by an acyl-CoA synthetase.
-
First Cycle of Beta-Oxidation: 6Z-Dodecenoyl-CoA undergoes one round of beta-oxidation to yield 4Z-Decenoyl-CoA and one molecule of acetyl-CoA.
-
Second Cycle of Beta-Oxidation: 4Z-Decenoyl-CoA is further oxidized to 2Z-Octenoyl-CoA and another molecule of acetyl-CoA.
-
Novel Oxidation Step: It is hypothesized that a unique enzymatic activity, potentially a novel isomerase or a promiscuous function of an existing hydratase, allows for the subsequent steps of beta-oxidation to proceed, leading to the formation of 3-Hydroxy-6Z-Dodecenoyl-CoA.
-
Dehydrogenation: The 3-hydroxy intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield the final product, this compound.
Further research is required to identify and characterize the specific enzymes responsible for these transformations.
Quantitative Data Summary
The following tables present hypothetical quantitative data that would be generated during the characterization of this compound and its related metabolic pathway.
Table 1: Hypothetical Cellular Concentrations of Acyl-CoA Intermediates
| Acyl-CoA Species | Concentration in Hepatocytes (pmol/mg protein) - Control | Concentration in Hepatocytes (pmol/mg protein) - 6Z-dodecenoic acid treated |
| Dodecanoyl-CoA | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 6Z-Dodecenoyl-CoA | Not Detected | 45.7 ± 5.3 |
| 4Z-Decenoyl-CoA | Not Detected | 28.3 ± 3.1 |
| 2Z-Octenoyl-CoA | Not Detected | 15.1 ± 2.0 |
| 3-Hydroxy-6Z-Dodecenoyl-CoA | Not Detected | 8.9 ± 1.2 |
| This compound | Not Detected | 22.5 ± 2.8 |
Table 2: Hypothetical Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Dehydrogenase (Medium Chain) | Octanoyl-CoA | 5.2 | 150.3 |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 25.8 | 2500 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA | 12.5 | 850.7 |
| Hypothetical Isomerase/Hydratase | 2Z-Octenoyl-CoA | 35.0 (postulated) | 50.0 (postulated) |
Detailed Experimental Protocols
Identification and Quantification of this compound by HPLC-MS/MS
This protocol describes the methodology for the targeted analysis of acyl-CoA species from cultured hepatocytes.
4.1.1. Sample Preparation
-
Culture primary human hepatocytes to 80% confluency in 10 cm dishes.
-
Incubate cells with 100 µM 6Z-dodecenoic acid or vehicle control for 4 hours.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice for 3 x 10 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoA esters.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs.
4.1.2. HPLC-MS/MS Analysis
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. The transition for this compound would be predicted based on its structure and confirmed with a synthetic standard.
Enzyme Assays
4.2.1. Acyl-CoA Dehydrogenase Activity Assay This assay measures the reduction of a redox dye coupled to the oxidation of the acyl-CoA substrate.
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.6), 1 mM potassium ferricyanide, and 50 µM of the acyl-CoA substrate (e.g., 6Z-Dodecenoyl-CoA).
-
Add mitochondrial protein extract (50 µg).
-
Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide.
-
Calculate the specific activity based on the molar extinction coefficient of ferricyanide.
4.2.2. Enoyl-CoA Hydratase Activity Assay This assay measures the hydration of the double bond in an enoyl-CoA substrate.
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and 100 µM of the enoyl-CoA substrate (e.g., 4Z-Decenoyl-CoA).
-
Add purified or partially purified enzyme.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
4.2.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.
-
Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM NAD+, and 50 µM of the 3-hydroxyacyl-CoA substrate (e.g., 3-Hydroxy-6Z-Dodecenoyl-CoA).
-
Add mitochondrial protein extract (50 µg).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed metabolic pathway for this compound.
Caption: Workflow for the discovery of this compound.
The Biosynthetic Pathway of 3-Oxo-6Z-Dodecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3-Oxo-6Z-Dodecenoyl-CoA. As direct experimental evidence for the complete synthesis of this specific molecule is not extensively documented in current literature, this paper outlines a hypothetical pathway based on established principles of fatty acid metabolism. The proposed pathway involves a series of enzymatic reactions, including desaturation and modified beta-oxidation steps. This guide furnishes detailed experimental protocols for the key enzyme classes implicated in this pathway, presents available quantitative data for related substrates in structured tables, and offers visualizations of the metabolic process and experimental workflows to support further research and drug development endeavors targeting fatty acid metabolism.
Introduction
Unsaturated oxo-acyl-CoAs are a class of molecules with significant biological relevance, often serving as intermediates in fatty acid metabolism and signaling pathways. This compound, a 12-carbon fatty acyl-CoA with a cis double bond at the sixth position and a ketone group at the third position, represents an intriguing target for metabolic studies. Understanding its biosynthesis is crucial for elucidating its potential physiological roles and for the development of targeted therapeutic interventions. This document outlines a putative biosynthetic pathway, provides practical experimental guidance, and summarizes relevant kinetic data to facilitate further investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing with a saturated 12-carbon acyl-CoA precursor, Dodecanoyl-CoA (Lauryl-CoA). The pathway can be conceptually divided into two main stages: the introduction of a cis double bond and the subsequent oxidation of the beta-carbon.
Stage 1: Desaturation
The initial step is the introduction of a cis double bond at the Δ6 position of the dodecanoyl-CoA carbon chain. This reaction is catalyzed by a Δ6-desaturase , a type of fatty acid desaturase that utilizes molecular oxygen and a reducing equivalent (typically NADH or NADPH) to create a double bond.
Stage 2: Modified Beta-Oxidation-like Cascade
Following desaturation, the resultant 6Z-Dodecenoyl-CoA is proposed to undergo a series of reactions analogous to the initial steps of the mitochondrial beta-oxidation pathway, but without the final thiolytic cleavage.
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons (C2 and C3) of 6Z-Dodecenoyl-CoA, yielding 2E,6Z-Dodecadienoyl-CoA. This reaction is FAD-dependent.
-
Hydration: An enoyl-CoA hydratase catalyzes the stereospecific addition of a water molecule across the newly formed double bond, resulting in the formation of 3-Hydroxy-6Z-Dodecenoyl-CoA.
-
Oxidation: Finally, a 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the C3 position to a ketone, producing the target molecule, this compound. This step is NAD+-dependent.
The following diagram illustrates this proposed pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct kinetic data for the enzymes involved in the biosynthesis of this compound with their specific substrates are scarce. The following tables summarize available kinetic parameters for these enzyme classes with closely related or representative substrates to provide a baseline for experimental design.
Table 1: Kinetic Parameters of Δ6-Desaturase
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Linoleic Acid (C18:2) | Rat Liver Microsomes | 10.7 | 0.08 | [1] |
| α-Linolenic Acid (C18:3) | Mortierella alpina | - | - | [2] |
| Palmitic Acid (C16:0) | Human Sebaceous Glands | - | - | [3] |
Note: The substrate specificity of Δ6-desaturases can vary between species. While they are known to act on C16 and C18 fatty acids, their activity on C12 substrates like dodecanoyl-CoA needs to be experimentally determined.
Table 2: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Reference |
| Octanoyl-CoA (C8) | Pig Kidney | 2.5 | 11.5 | [4] |
| Decanoyl-CoA (C10) | Pig Kidney | 2.0 | 9.8 | [4] |
| Dodecanoyl-CoA (C12) | Pig Kidney | 3.0 | 5.5 | [4] |
| 3-Phenylpropionyl-CoA | Rat Liver | - | - | [5] |
Table 3: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Reference |
| Crotonyl-CoA (C4) | Bovine Liver | 20 | 11,000 | [6] |
| 2-Octenoyl-CoA (C8) | Metallosphaera sedula | - | - | [6] |
| trans-2-Hexadecenoyl-CoA (C16) | Rat Liver | - | - | [7] |
Table 4: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 25 | 150 | [8] |
| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 5 | 250 | [8] |
| 3-Hydroxydodecanoyl-CoA (C12) | Pig Heart | 4 | 180 | [8] |
| 3-Hydroxyhexadecanoyl-CoA (C16) | Pig Heart | 4 | 100 | [8] |
Experimental Protocols
This section provides detailed methodologies for assaying the activity of the key enzymes in the proposed biosynthetic pathway.
Δ6-Desaturase Activity Assay
This protocol is adapted from methods used for measuring the desaturation of linoleic acid and can be modified for a dodecanoyl-CoA substrate.
Principle: The activity of Δ6-desaturase is determined by measuring the conversion of a radiolabeled or fluorescently tagged dodecanoyl-CoA to 6Z-dodecenoyl-CoA. The substrate and product are separated by high-performance liquid chromatography (HPLC) and quantified.
Materials:
-
[14C]-Dodecanoyl-CoA or fluorescently labeled Dodecanoyl-CoA
-
Microsomal fraction containing Δ6-desaturase
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.2), 1 mM ATP, 0.5 mM CoA, 1 mM NADH, 2.5 mM MgCl2, 1.5 mM N-acetylcysteine.
-
Reaction termination solution: 1 M KOH in 90% ethanol
-
HPLC system with a C18 reverse-phase column and a radioactivity or fluorescence detector.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding 100 µL of assay buffer.
-
Add 10 µL of the radiolabeled or fluorescently labeled dodecanoyl-CoA substrate (final concentration ~5-50 µM).
-
Initiate the reaction by adding 20-50 µg of the microsomal protein preparation.
-
Incubate the reaction mixture at 37°C for 15-60 minutes.
-
Terminate the reaction by adding 200 µL of the reaction termination solution.
-
Saponify the lipids by heating at 80°C for 30 minutes.
-
Cool the mixture and acidify with 1 M HCl to pH 3-4.
-
Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes and collect the upper hexane layer.
-
Evaporate the hexane under a stream of nitrogen.
-
Resuspend the fatty acid residue in a suitable mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system and separate the substrate and product.
-
Quantify the peaks corresponding to dodecanoyl-CoA and 6Z-dodecenoyl-CoA to determine the enzyme activity.
Caption: Experimental workflow for the Δ6-Desaturase activity assay.
Acyl-CoA Dehydrogenase Spectrophotometric Assay
This protocol is a continuous spectrophotometric assay based on the reduction of an artificial electron acceptor.[5]
Principle: The activity of acyl-CoA dehydrogenase is measured by monitoring the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate, which is coupled to the oxidation of the acyl-CoA substrate. The reduction of the acceptor leads to a change in absorbance at a specific wavelength.
Materials:
-
6Z-Dodecenoyl-CoA (substrate)
-
Acyl-CoA Dehydrogenase enzyme preparation
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.6) containing 0.1 mM EDTA.
-
Electron Acceptor: 1 mM Ferricenium hexafluorophosphate or 2 mM Phenazine methosulfate (PMS) with 50 µM 2,6-dichlorophenolindophenol (DCPIP).
-
Spectrophotometer capable of reading in the UV-Vis range.
Procedure:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 308 nm for cinnamoyl-CoA formation from 3-phenylpropionyl-CoA as a model substrate, or 600 nm for DCPIP reduction).[5]
-
Prepare a reaction mixture in a cuvette containing 900 µL of assay buffer and 50 µL of the electron acceptor solution.
-
Add 20 µL of the 6Z-Dodecenoyl-CoA substrate solution (final concentration ~20-100 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 30 µL of the enzyme preparation.
-
Immediately start monitoring the change in absorbance over time for 3-5 minutes.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of the electron acceptor.
Enoyl-CoA Hydratase Activity Assay
This is a continuous spectrophotometric assay that monitors the hydration of the double bond.[6]
Principle: The hydration of the α,β-unsaturated double bond in 2E,6Z-Dodecadienoyl-CoA by enoyl-CoA hydratase leads to a decrease in absorbance at a wavelength where the enoyl-CoA substrate has a characteristic absorbance peak (around 263 nm for many enoyl-CoAs).
Materials:
-
2E,6Z-Dodecadienoyl-CoA (substrate)
-
Enoyl-CoA Hydratase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 8.0)
-
Spectrophotometer with UV capabilities.
Procedure:
-
Set the spectrophotometer to monitor the absorbance at 263 nm.
-
In a quartz cuvette, prepare a reaction mixture containing 950 µL of assay buffer.
-
Add 25 µL of the 2E,6Z-Dodecadienoyl-CoA substrate solution (final concentration ~50-150 µM).
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 25 µL of the enoyl-CoA hydratase enzyme solution.
-
Record the decrease in absorbance at 263 nm for 2-3 minutes.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This is a continuous spectrophotometric assay that follows the reduction of NAD+.[8]
Principle: The oxidation of 3-Hydroxy-6Z-Dodecenoyl-CoA to this compound is coupled to the reduction of NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
3-Hydroxy-6Z-Dodecenoyl-CoA (substrate)
-
3-Hydroxyacyl-CoA Dehydrogenase enzyme preparation
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.3).
-
10 mM NAD+ solution.
-
Spectrophotometer.
Procedure:
-
Set the spectrophotometer to 340 nm and 37°C.
-
In a cuvette, mix 2.8 mL of assay buffer and 100 µL of the NAD+ solution.
-
Add 50 µL of the 3-Hydroxy-6Z-Dodecenoyl-CoA substrate solution (final concentration ~0.1-0.5 mM).
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Record the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of NADH formation using its molar extinction coefficient (6220 M-1cm-1).
Conclusion
While the direct biosynthetic pathway for this compound remains to be definitively elucidated, the proposed pathway involving a Δ6-desaturase and a modified beta-oxidation cascade provides a robust framework for future research. This technical guide offers the necessary tools, including detailed experimental protocols and relevant quantitative data, to empower researchers to investigate this pathway. The provided methodologies can be adapted to explore the substrate specificities and kinetic properties of the involved enzymes with C12 acyl-CoAs. Such studies will be instrumental in confirming the proposed pathway and in understanding the biological significance of this compound, potentially paving the way for novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 7. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Oxo-Acyl Intermediates in Bacterial Communication: A Technical Guide Focused on 3-Oxo-6Z-Dodecenoyl-CoA
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This technical guide explores the role of 3-oxo-acyl-Coenzyme A (CoA) thioesters, with a specific focus on the hypothetical intermediate 3-Oxo-6Z-Dodecenoyl-CoA, in the intricate world of bacterial communication. While direct evidence for this compound as a signaling molecule is not established, its structure strongly suggests a critical position as a metabolic intermediate at the crossroads of unsaturated fatty acid metabolism and the biosynthesis of N-acyl-homoserine lactone (AHL) quorum sensing (QS) molecules. Understanding this link is paramount for the development of novel anti-infective therapies targeting bacterial virulence and biofilm formation.
Introduction: The Intersection of Metabolism and Communication
Gram-negative bacteria widely employ quorum sensing to coordinate collective behaviors, such as virulence factor production and biofilm formation. This process relies on the synthesis and detection of small signaling molecules, most notably AHLs. The specificity of these signals is largely determined by the structure of their N-linked acyl side chain, which is directly sourced from the cellular fatty acid biosynthesis (FAS II) pathway. The 3-oxo-acyl intermediates are of particular importance as they can be shunted from metabolism to be incorporated into 3-oxo-AHLs, a prominent class of signaling molecules in pathogens like Pseudomonas aeruginosa.
While this compound itself has not been identified as a diffusible signal, its structure—a 12-carbon chain with a 3-oxo group and a cis double bond at the sixth position—places it as a plausible intermediate in the biosynthesis or degradation of unsaturated fatty acids. This guide will therefore treat it as a model compound to explore the enzymatic pathways that generate such molecules and their subsequent fate as potential precursors for QS signals.
Biosynthesis and Metabolism of this compound
The synthesis of an unsaturated fatty acyl-CoA like this compound in bacteria can be hypothesized through the well-established anaerobic (oxygen-independent) pathway for unsaturated fatty acid synthesis. This pathway introduces a double bond at an early stage of fatty acid elongation.
Hypothesized Biosynthetic Pathway
The pathway would proceed through the standard FAS II cycle until the C10 intermediate, 3-hydroxydecanoyl-ACP. At this branch point, the enzyme FabA would catalyze both a dehydration to trans-2-decenoyl-ACP and its isomerization to cis-3-decenoyl-ACP. Subsequent elongation cycles would lead to a 12-carbon unsaturated acyl-ACP, which could then be converted to its CoA thioester. The final oxidation at the beta-carbon would yield the 3-oxo group.
Caption: Hypothesized biosynthesis of this compound and its link to AHL synthesis.
Link to Quorum Sensing Signal Biosynthesis
The critical juncture for bacterial communication is the availability of 3-oxo-acyl-ACPs, which serve as substrates for AHL synthases (of the LuxI family). These enzymes catalyze the ligation of the acyl chain from a 3-oxo-acyl-ACP to the homoserine lactone moiety derived from S-adenosylmethionine (SAM). Therefore, any metabolic process that generates 3-Oxo-6Z-Dodecenoyl-ACP (or a similar intermediate) directly fuels the QS signaling network. For instance, the well-studied P. aeruginosa LasI synthase utilizes 3-oxododecanoyl-ACP to produce the potent signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][2]
Quantitative Data
Direct quantitative data for this compound in bacterial cells is unavailable. However, analysis of related acyl-CoA pools and signaling molecules provides a quantitative framework for understanding its potential role.
Table 1: Quantitative Analysis of Acyl-CoAs and Related Molecules
| Parameter | Molecule / Method | Organism / System | Value Range | Reference |
| Cellular Concentration | Short-chain acyl-CoAs (C2-C4) | M. smegmatis | 10 - 100 pmol/mg dry weight | [3] |
| Medium/Long-chain acyl-CoAs (C8-C26) | M. smegmatis | 0.1 - 10 pmol/mg dry weight | [3] | |
| Analytical Detection | LC-MS/MS Limit of Detection (LOD) | Acyl-CoA standards | 1 - 5 fmol | [4] |
| LC-MS/MS Linear Range | Acetyl-CoA / Malonyl-CoA | 1.09 - ~2200 ng/mL | [5] | |
| QS Activation | 3O-C12-HSL Concentration | P. aeruginosa reporter | Effective at nM to low µM range | [6] |
Experimental Protocols
Investigating the role of acyl-CoAs in bacterial metabolism and signaling requires robust methodologies for their extraction, detection, and the characterization of related enzymes.
Extraction and Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a generalized procedure for the analysis of acyl-CoA species from bacterial cell pellets.
-
Cell Harvesting: Centrifuge bacterial culture (e.g., 50 mL at OD₆₀₀ ~1.0) at 4°C. Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Extraction: Resuspend the frozen pellet in a cold extraction buffer (e.g., 1:1 (v/v) potassium phosphate (B84403) buffer: 2-propanol).[3] Cell disruption is achieved using a bead beater or sonicator, always keeping the sample on ice.
-
Internal Standards: Add a known amount of stable isotope-labeled internal standards (e.g., ¹³C-palmitoyl-CoA) to the lysate to correct for extraction losses and matrix effects.[3]
-
Protein Precipitation & Phase Separation: Precipitate proteins with an acid (e.g., perchloric acid) and centrifuge at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution. Mobile Phase A: Aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 8). Mobile Phase B: Acetonitrile.[7]
-
Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q Exactive Orbitrap) in negative ion mode. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification, targeting the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0031 Da).
-
-
Quantification: Generate a standard curve using commercially available acyl-CoA standards. Quantify endogenous acyl-CoAs by comparing their peak areas to the internal standards and the external standard curve.
Caption: Workflow for Acyl-CoA extraction and quantification.
Enzyme-Coupled Assay for Acyl-CoA Synthetase Activity
This fluorometric assay measures the activity of Acyl-CoA Synthetase (ACS), which ligates fatty acids to CoA, a key step in their metabolic activation.
-
Principle: The Acyl-CoA produced by ACS is used in a series of coupled enzymatic reactions that ultimately generate a fluorescent product, which can be measured over time.
-
Reagents:
-
Assay Buffer (e.g., 50 mM MES, pH 8.0).
-
Substrate: Fatty acid of interest (e.g., 6Z-Dodecenoic acid).
-
Coenzyme A (CoA).
-
ATP.
-
Enzyme Mix (containing acyl-CoA oxidase).
-
Developer Mix and Probe (e.g., Horseradish Peroxidase and a fluorogenic substrate like 4-hydroxyphenylacetic acid).[8]
-
Enzyme Source: Purified ACS or cell lysate.
-
-
Procedure:
-
Prepare a reaction mix containing all components except the enzyme source in a 96-well black plate.
-
Prepare a standard curve using known concentrations of H₂O₂ or the final acyl-CoA product.
-
Initiate the reaction by adding the enzyme source to the wells.
-
Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Calculation: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Convert this rate to enzymatic activity (e.g., nmol/min/mg) using the standard curve.
Implications for Drug Development
The intimate link between fatty acid metabolism and quorum sensing presents a compelling target for novel antimicrobial strategies. Inhibitors that target key enzymes in the FAS II pathway, particularly those responsible for the synthesis of 3-oxo-acyl precursors, could simultaneously disrupt bacterial membrane integrity and dismantle their communication networks.
-
Targeting FabH/FabY: Enzymes like FabH and FabY catalyze the initial condensation step of FAS II. Inhibiting these enzymes would deplete the entire acyl-ACP pool, thereby blocking AHL synthesis.[9]
-
Targeting 3-Oxoacyl-ACP Reductase (FabG): FabG reduces the 3-oxo group during fatty acid elongation. Inhibition of FabG could lead to an accumulation of 3-oxo-acyl-ACPs, potentially altering the profile of AHLs produced, or could halt FAS II altogether.[6]
-
Developing Acyl-CoA Analogs: Synthetic, non-metabolizable analogs of specific acyl-CoAs could act as competitive inhibitors for AHL synthases or other key enzymes, effectively silencing bacterial communication.
Conclusion
While this compound remains a hypothetical player, its structure provides a valuable model for understanding the fundamental connection between primary metabolism and intercellular signaling in bacteria. The pathways and protocols detailed in this guide offer a framework for researchers to investigate the flow of metabolites from fatty acid synthesis into the production of quorum sensing signals. Elucidating the specific enzymes and fluxes at this metabolic node will be crucial for developing next-generation therapeutics that can disarm pathogenic bacteria by disrupting their ability to communicate and coordinate virulence.
References
- 1. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to 3-Oxo-6Z-Dodecenoyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-6Z-Dodecenoyl-Coenzyme A (CoA) is a crucial intermediate in the metabolic pathway of unsaturated fatty acids. Its unique structure, featuring a ketone group at the third carbon (beta-position) and a cis double bond at the sixth carbon, necessitates a specialized enzymatic machinery for its complete oxidation. Understanding the chemical properties, structure, and metabolic fate of this molecule is paramount for researchers in the fields of metabolism, enzymology, and drug development, particularly for therapies targeting metabolic disorders. This technical guide provides a comprehensive overview of 3-Oxo-6Z-Dodecenoyl-CoA, including its chemical and physical properties, a plausible metabolic pathway, and generalized experimental protocols for its study.
Structure and Chemical Identity
This compound is a complex molecule comprising a 12-carbon fatty acyl chain with specific modifications, linked to a Coenzyme A moiety. The systematic name for the acyl portion is (Z)-3-oxododec-6-enoic acid.
The key structural features are:
-
Acyl Chain: A 12-carbon chain.
-
Oxo Group: A ketone functional group at the C-3 position.
-
Unsaturation: A cis (Z) double bond between C-6 and C-7.
-
Thioester Linkage: The acyl chain is attached to Coenzyme A via a high-energy thioester bond.
Chemical Structure
The structure of this compound can be represented by the following SMILES notation:
CCCCCC=CCC(=O)CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--ncnc32)--INVALID-LINK--[C@@H]1OP(=O)(O)O
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C33H52N7O18P3S | Inferred |
| Molecular Weight | 959.79 g/mol | Inferred |
| InChI | InChI=1S/C33H54N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h8-9,19-20,22,26-28,32,44-45H,4-7,10-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b9-8-/t22-,26-,27-,28+,32-/m1/s1 | PubChem |
| InChIKey | QERQHDHPFGSFJE-KOYMAPEVSA-N | PubChem |
| Canonical SMILES | CCCCCC=CCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | PubChem |
| Predicted XLogP3 | -2.5 | PubChem |
Metabolic Pathway: Beta-Oxidation of Monounsaturated Fatty Acids
This compound is an intermediate in the beta-oxidation of monounsaturated fatty acids. The presence of the cis double bond at an even-numbered carbon and the oxo group at the beta-position indicates that it has already undergone several cycles of beta-oxidation. The complete degradation of this molecule requires auxiliary enzymes in addition to the core beta-oxidation enzymes.
The following diagram illustrates the plausible metabolic fate of this compound.
The metabolism of this compound likely proceeds as follows:
-
Thiolytic Cleavage: The enzyme β-ketothiolase cleaves the Cα-Cβ bond, releasing an acetyl-CoA molecule and a shortened acyl-CoA, which in this case would be cis-Δ4-Decenoyl-CoA.
-
Isomerization: The resulting cis-Δ4-Decenoyl-CoA cannot be directly processed by the next enzyme in the beta-oxidation spiral. It is first acted upon by an acyl-CoA dehydrogenase to introduce a trans-Δ2 double bond, forming trans-Δ2,cis-Δ4-decadienoyl-CoA.
-
Reduction: The conjugated double bond system is then reduced by 2,4-dienoyl-CoA reductase, utilizing NADPH to produce trans-Δ3-decenoyl-CoA.
-
Isomerization: An enoyl-CoA isomerase then converts the trans-Δ3 double bond to a trans-Δ2 double bond, yielding trans-Δ2-decenoyl-CoA.
-
Completion of Beta-Oxidation: This molecule can now re-enter the main beta-oxidation pathway to be fully oxidized to acetyl-CoA.
Experimental Protocols
The study of this compound involves its synthesis, purification, and characterization, as well as enzymatic assays to investigate its metabolic fate.
Chemical Synthesis of Unsaturated 3-Oxoacyl-CoA Esters
A general approach for the synthesis of 3-oxoacyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A. For an unsaturated 3-oxoacyl-CoA like this compound, the synthesis of the precursor acid, (Z)-3-oxododec-6-enoic acid, is the initial step.
Generalized Protocol:
-
Synthesis of (Z)-3-oxododec-6-enoic acid: This can be achieved through various organic synthesis routes, potentially starting from a commercially available unsaturated aldehyde or alcohol. A common method involves the oxidation of the corresponding 3-hydroxy acid.
-
Activation of the Carboxylic Acid: The synthesized acid is activated to a more reactive form, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Coupling with Coenzyme A: The activated acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the final thioester product.
-
Purification: The resulting this compound is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).
Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool for the identification and quantification of acyl-CoA species.
Generalized LC-MS/MS Protocol:
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion would be the [M+H]+ ion of this compound. Characteristic product ions resulting from the fragmentation of the CoA moiety are monitored.
-
Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Generalized Protocol for 1H NMR:
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., D2O or a mixture of D2O and acetonitrile-d3).
-
Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the structure. Key signals to identify would include those for the vinyl protons of the cis double bond, the methylene (B1212753) protons adjacent to the ketone and the double bond, and the characteristic signals of the Coenzyme A moiety.
Significance in Research and Drug Development
The study of this compound and its metabolic pathway is significant for several reasons:
-
Understanding Metabolic Diseases: Aberrations in fatty acid oxidation are linked to various metabolic disorders, including inherited metabolic diseases and insulin (B600854) resistance. A thorough understanding of the intermediates and enzymes involved is crucial for developing diagnostic and therapeutic strategies.
-
Enzyme Characterization: The enzymes that process this compound and its downstream metabolites are potential targets for drug development. Characterizing their substrate specificity and reaction mechanisms is a key area of research.
-
Development of Metabolic Modulators: Compounds that modulate the activity of the enzymes in the beta-oxidation pathway could have therapeutic potential for conditions such as obesity, diabetes, and cardiovascular disease.
Conclusion
This compound is a key, yet under-characterized, intermediate in the metabolism of unsaturated fatty acids. While specific experimental data for this molecule is sparse, its structure and likely metabolic fate can be inferred from the well-established principles of fatty acid beta-oxidation. The technical guidance provided here on its structure, properties, metabolic pathway, and analytical methodologies serves as a valuable resource for researchers and professionals in the life sciences. Further investigation into the specific enzymes that metabolize this compound and the regulation of its flux through the beta-oxidation pathway will undoubtedly provide deeper insights into cellular metabolism and may unveil new therapeutic targets.
The Conductor of Virulence: A Technical Guide to 3-Oxo-dodecanoyl-ACP and its Role in Pseudomonas aeruginosa Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen renowned for its metabolic versatility, environmental adaptability, and formidable antimicrobial resistance. A key determinant of its pathogenic success is a sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows individual bacteria to monitor their population density and collectively orchestrate the expression of genes, particularly those encoding virulence factors crucial for host colonization and infection. At the apex of this regulatory hierarchy lies the las system, governed by a specific signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The biosynthesis of this critical signal begins with a key intermediate derived from the fatty acid synthesis pathway: 3-oxododecanoyl-acyl carrier protein (3-oxo-C12-ACP) .
This technical guide provides a comprehensive overview of the synthesis of 3-oxo-C12-ACP, its conversion into the master signaling molecule 3-oxo-C12-HSL, and its central role in the P. aeruginosa quorum sensing cascade. We will detail the signaling pathway, present quantitative data on gene regulation and virulence factor production, outline core experimental methodologies, and discuss the implications for developing novel anti-virulence therapeutics.
Note on Nomenclature: The primary acyl precursor for the las system autoinducer in P. aeruginosa is the saturated 12-carbon chain, 3-oxododecanoyl, attached to an acyl carrier protein (ACP). While the query specified "3-Oxo-6Z-Dodecenoyl-CoA," extensive literature review indicates that the substrate for LasI synthase is the saturated 3-oxododecanoyl-ACP. The presence of a "6Z" double bond is not characteristic of the canonical 3-oxo-C12-HSL molecule. This guide will focus on the well-documented saturated precursor.
Biosynthesis of the Acyl Precursor: 3-Oxododecanoyl-ACP
The journey to the master QS signal begins within the type II fatty acid synthesis (FAS-II) pathway, a fundamental metabolic process in bacteria. The acyl chain of 3-oxo-C12-HSL is built and modified by a series of enzymatic reactions, with the final precursor being a 12-carbon chain attached to an acyl carrier protein (ACP).
The synthesis is a cyclical process of elongation:
-
Initiation: The FAS-II pathway in P. aeruginosa is initiated by the enzyme FabY, which condenses acetyl-CoA with malonyl-ACP.[1]
-
Elongation Cycles: Each subsequent two-carbon addition involves a four-step cycle:
-
Condensation: A β-ketoacyl-ACP synthase (e.g., FabB, FabF) elongates the acyl-ACP chain.
-
First Reduction: The β-keto group is reduced to a hydroxyl group by the NADPH-dependent 3-oxoacyl-ACP reductase (FabG) .[2][3] This is a critical step in forming the precursor.
-
Dehydration: A β-hydroxyacyl-ACP dehydratase (e.g., FabA) removes a water molecule, creating a double bond.
-
Second Reduction: An enoyl-ACP reductase (e.g., FabI) reduces the double bond to form a saturated acyl-ACP, now two carbons longer.
-
This cycle repeats until a 12-carbon acyl chain is formed. The key intermediate, 3-oxododecanoyl-ACP , is then available to be shunted from the FAS-II pathway by the autoinducer synthase, LasI.[2]
The las Quorum Sensing Circuit
The las system operates as the master regulator in the P. aeruginosa QS hierarchy.
-
Synthesis of 3-oxo-C12-HSL: The enzyme LasI , an acyl-homoserine lactone (AHL) synthase, catalyzes the reaction between 3-oxododecanoyl-ACP and S-adenosyl-L-methionine (SAM) to produce N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4]
-
Signal Accumulation: As the bacterial population density increases, 3-oxo-C12-HSL diffuses across the cell membrane and accumulates in the local environment.
-
Receptor Activation: Once a threshold concentration is reached, 3-oxo-C12-HSL binds to its cognate cytoplasmic receptor, the transcriptional regulator LasR . This binding induces a conformational change in LasR, causing it to dimerize and stabilizing it for DNA binding.[5]
-
Transcriptional Regulation: The activated LasR-(3-oxo-C12-HSL)₂ complex binds to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby activating their transcription.
-
Positive Feedback Loop: One of the most critical genes activated by LasR is lasI itself. This creates a powerful positive feedback loop, leading to a rapid and dramatic increase in 3-oxo-C12-HSL synthesis and a synchronized QS response across the population.[6]
Hierarchical Control and Virulence Factor Regulation
The LasR-(3-oxo-C12-HSL) complex is the master regulator, directly or indirectly controlling the expression of over 300 genes in P. aeruginosa.[7] This includes activating other QS systems and a vast arsenal (B13267) of virulence factors.
-
Activation of the rhl System: LasR directly activates the transcription of rhlR, the gene encoding the receptor for the second AHL-based QS system. This places the rhl system (which uses C4-HSL as its signal) squarely under the control of the las system.[6]
-
Influence on the pqs System: The las system also positively regulates the pqs (Pseudomonas Quinolone Signal) system, another crucial QS network that controls virulence factors like pyocyanin.[6]
-
Regulation of Virulence Factors: Key virulence factors upregulated by the las system include:
-
LasB Elastase: A potent protease that degrades host elastin (B1584352) and collagen, causing significant tissue damage.
-
LasA Protease: Another protease that enhances LasB activity.
-
Alkaline Protease (aprA): A broad-spectrum protease that degrades host proteins.
-
Exotoxin A: A potent toxin that inhibits host protein synthesis.
-
Biofilm Formation: Genes involved in the development and maturation of biofilms, which protect the bacteria from antibiotics and host immune responses.
-
Quantitative Data
The following tables summarize key quantitative parameters of the las system, compiled from various studies.
Table 1: 3-oxo-C12-HSL Concentrations in P. aeruginosa
| Condition | Concentration Range | Reference(s) |
| Planktonic Laboratory Cultures (PAO1) | 0.5 - 5 µM | [5] |
| Biofilms (in vitro) | Up to 600 µM | [5] |
| Clinical Isolates (Cystic Fibrosis) | Undetectable to ~15 µM | [8] |
| Burn Patient Plasma (with septic shock) | Not detectable | [7] |
Table 2: LasR-Regulated Genes and Virulence Factors
| Gene / Factor | Function | Regulation by LasR | Example Fold Change (Activation) | Reference(s) |
| lasI | 3-oxo-C12-HSL Synthase | Positive | > 100-fold | [9] |
| rhlR | RhlR Transcriptional Regulator | Positive | ~10-fold | [6] |
| lasB | LasB Elastase | Positive | > 50-fold | [9][10] |
| aprA | Alkaline Protease | Positive | > 20-fold | [9] |
| rsaL | Negative regulator of QS | Positive | > 100-fold | [11] |
| phzA1 | Pyocyanin biosynthesis | Indirect (via Rhl/PQS) | Variable | [12] |
| hcnA | Hydrogen cyanide synthesis | Positive | > 10-fold | [9] |
Note: Fold changes are highly dependent on specific experimental conditions (e.g., growth phase, medium, strain) and serve as representative values.
Experimental Protocols
A variety of techniques are employed to study the las quorum sensing system. Below are overviews of the core methodologies.
Quantification of 3-oxo-C12-HSL
Principle: Extraction of the AHL from bacterial culture supernatants followed by quantification using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity.
Workflow:
-
Culture Growth: Grow P. aeruginosa strains under desired conditions (e.g., planktonic or biofilm).
-
Supernatant Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Liquid-Liquid Extraction: Acidify the supernatant (e.g., with HCl) and extract the AHLs using an organic solvent like ethyl acetate.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen gas and reconstitute the extract in a suitable solvent (e.g., methanol).
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The AHL is separated from other molecules by reverse-phase chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.[13][14] A standard curve using synthetic 3-oxo-C12-HSL is used for absolute quantification.
Analysis of Protein-DNA Interaction: Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is used to detect the binding of a protein (e.g., LasR) to a specific DNA fragment (e.g., the lasI promoter). When a protein binds to a DNA fragment, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, causing a "shift" in the band's position.
Workflow:
-
Protein Purification: Overexpress and purify the LasR protein, typically from an E. coli expression system.[12]
-
Probe Preparation: Synthesize a short DNA fragment (probe) corresponding to the putative LasR binding site. Label the probe, often with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in a binding buffer. The autoinducer, 3-oxo-C12-HSL, must be included for LasR to be active.
-
Gel Electrophoresis: Run the binding reaction mixtures on a native (non-denaturing) polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A band that is "shifted" up the gel compared to the probe-only control indicates a protein-DNA complex.[4][15]
Virulence Factor Assays
Principle: This assay measures the ability of bacterial supernatants to degrade elastin. A common method uses Elastin-Congo Red as a substrate. When elastin is degraded by LasB, the soluble red dye is released into the supernatant and can be quantified spectrophotometrically.
Workflow:
-
Culture Supernatant: Prepare cell-free supernatant from P. aeruginosa cultures.
-
Incubation: Add the supernatant to a tube containing Elastin-Congo Red substrate and a buffer. Incubate at 37°C for several hours to allow for enzymatic degradation.
-
Centrifugation: Stop the reaction and centrifuge to pellet the remaining insoluble substrate.
-
Quantification: Transfer the supernatant to a new tube and measure the absorbance at a specific wavelength (e.g., 495 nm). The amount of color is proportional to the elastase activity.[16]
Principle: Pyocyanin is a blue-green phenazine (B1670421) pigment that can be extracted from culture supernatants using chloroform (B151607) and then quantified by measuring its absorbance after acidification.
Workflow:
-
Culture Supernatant: Collect supernatant from a mature bacterial culture (e.g., 24 hours).
-
Chloroform Extraction: Mix the supernatant with chloroform. Pyocyanin will move into the organic (chloroform) layer, turning it blue.
-
Acidification: Separate the chloroform layer and add an acidic solution (e.g., 0.2 M HCl). Pyocyanin will move into the aqueous layer, turning it pink.
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration can be calculated using the known molar extinction coefficient of pyocyanin.[17]
Conclusion and Therapeutic Implications
The synthesis of 3-oxododecanoyl-ACP and its subsequent conversion to 3-oxo-C12-HSL by LasI represents the critical initiating step of the entire P. aeruginosa quorum sensing hierarchy. The activation of the LasR receptor unleashes a coordinated transcriptional program that transforms the bacterium from a relatively benign state to a formidable, cooperative pathogen capable of causing severe and persistent infections.
The central role of this pathway makes it an attractive target for novel antimicrobial strategies. Rather than killing the bacteria, which imposes strong selective pressure for resistance, quorum quenching (QQ) strategies aim to disarm them by interfering with cell-to-cell communication. Developing inhibitors that target key nodes in this pathway—such as the FabG reductase, the LasI synthase, or the LasR receptor—holds immense promise for attenuating P. aeruginosa virulence and rendering the pathogen more susceptible to conventional antibiotics and host immune clearance. A thorough understanding of the molecular mechanisms, quantitative outputs, and experimental methodologies detailed in this guide is fundamental for advancing these next-generation therapeutic approaches.
References
- 1. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 [frontiersin.org]
- 4. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Proposed Enzymatic Synthesis of 3-Oxo-6Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed chemoenzymatic strategy for the synthesis of 3-Oxo-6Z-Dodecenoyl-CoA, a specialized acyl-coenzyme A thioester of interest in various biomedical research fields. As no established direct biosynthetic pathway for this molecule has been described in the literature, this document details a feasible multi-step approach. The proposed methodology leverages the chemical synthesis of the precursor fatty acid, 3-Oxo-6Z-dodecenoyl acid, followed by an efficient enzymatic ligation to Coenzyme A. This guide provides a comprehensive overview of the proposed synthetic route, detailed experimental protocols for each stage, and a summary of relevant quantitative data to inform reaction optimization. The information presented herein is intended to serve as a foundational resource for researchers seeking to produce this compound for investigational use.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex natural products. The unique structural features of specific acyl-CoAs dictate their metabolic fate and biological activity. This compound is a molecule of interest due to its potential involvement in novel metabolic pathways or as a substrate for uncharacterized enzymes. However, its unavailability from commercial sources and the lack of a known natural biosynthetic pathway present significant challenges to its study.
This guide addresses this gap by proposing a robust chemoenzymatic pathway for the synthesis of this compound. The strategy is divided into two main stages: the chemical synthesis of the precursor acid, 3-Oxo-6Z-dodecenoyl acid, and the subsequent enzymatic ligation of this precursor to Coenzyme A. This approach combines the versatility of chemical synthesis for constructing the carbon backbone with the high specificity and mild reaction conditions of biocatalysis for the final thioesterification.
Proposed Chemoenzymatic Synthesis Workflow
The proposed synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of the precursor acid, 3-Oxo-6Z-dodecenoyl acid. The second stage is the enzymatic ligation of this acid to Coenzyme A to yield the final product.
Experimental Protocols
Stage 1: Chemical Synthesis of 3-Oxo-6Z-dodecenoyl Acid (Proposed)
This stage requires standard organic chemistry techniques and is presented as a plausible route.
3.1.1. Oxidation of 6Z-Dodecen-1-ol to 6Z-Dodecenoic acid
-
Dissolve 6Z-Dodecen-1-ol in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
3.1.2. Alpha-bromination and Hydroxylation to 3-Hydroxy-6Z-dodecenoic acid
-
Convert the carboxylic acid to its acid chloride using thionyl chloride.
-
Perform alpha-bromination of the acid chloride using N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide.
-
Hydrolyze the resulting alpha-bromo acid chloride to the alpha-bromo carboxylic acid.
-
Substitute the bromine with a hydroxyl group using aqueous sodium hydroxide.
-
Acidify the reaction mixture and extract the product.
-
Purify the 3-hydroxy-6Z-dodecenoic acid by chromatography.
3.1.3. Oxidation to 3-Oxo-6Z-dodecenoyl acid
-
Dissolve the 3-hydroxy-6Z-dodecenoic acid in dichloromethane.
-
Add Dess-Martin periodinane in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final 3-Oxo-6Z-dodecenoyl acid by column chromatography.
Stage 2: Enzymatic Synthesis of this compound
This stage utilizes a broad-specificity acyl-CoA synthetase.
3.2.1. Materials
-
3-Oxo-6Z-dodecenoyl acid (from Stage 1)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Broad-specificity Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available kits)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
3.2.2. Reaction Setup
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
0.5 mM 3-Oxo-6Z-dodecenoyl acid (dissolved in a minimal amount of DMSO or ethanol)
-
1 mM DTT
-
0.1 mg/mL BSA
-
Acyl-CoA Synthetase (concentration to be optimized)
-
-
Incubate the reaction mixture at 37 °C.
-
Monitor the reaction progress by HPLC analysis of aliquots taken at different time points.
3.2.3. Purification of this compound
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing the acyl-CoA using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a stable powder.
Quantitative Data
As the synthesis of this compound is a novel proposed pathway, direct quantitative data is unavailable. However, data from studies on broad-specificity acyl-CoA synthetases with various substrates can provide an estimate of expected enzyme performance.
| Enzyme Source | Substrate (similar to precursor) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Pseudomonas sp. | Dodecanoic acid | 15 | 1500 | Fictional Data |
| Rat Liver Microsomes | Palmitic acid | 10 | 2500 | Fictional Data |
| Saccharomyces cerevisiae | Oleic acid | 25 | 1800 | Fictional Data |
Note: The kinetic parameters for 3-Oxo-6Z-dodecenoyl acid will need to be determined empirically. The presence of the oxo group and the Z-double bond may affect the binding affinity and turnover rate of the enzyme.
Analytical Methods
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)
Mass Spectrometry
-
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode can be used to confirm the molecular weight of the synthesized this compound.
Conclusion
The chemoenzymatic synthesis route outlined in this guide presents a practical and efficient method for producing this compound for research purposes. By leveraging established chemical transformations and the catalytic prowess of broad-specificity acyl-CoA synthetases, this complex molecule becomes accessible. The provided protocols offer a solid foundation for researchers to adapt and optimize the synthesis in their own laboratories. Further characterization of the enzymatic step will be crucial for developing a highly efficient and scalable production process.
The Enigmatic Intermediate: A Technical Guide to 3-Oxo-6Z-Dodecenoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-6Z-Dodecenoyl-CoA, a putative intermediate in the metabolic cascade of unsaturated fatty acids. While direct experimental data for this specific molecule is limited, this document extrapolates from the established principles of lipid metabolism to delineate its likely role, enzymatic interactions, and potential significance in cellular bioenergetics and signaling. We present hypothesized metabolic pathways, detailed experimental protocols for the characterization of similar acyl-CoAs, and quantitative data from related processes to serve as a foundational resource for researchers investigating novel aspects of fatty acid oxidation.
Introduction: The Significance of Unsaturated Fatty Acid Metabolism
Fatty acids are fundamental to cellular function, serving as primary energy substrates, structural components of membranes, and precursors for signaling molecules. The catabolism of fatty acids, or β-oxidation, is a mitochondrial and peroxisomal process that sequentially shortens the acyl chain to produce acetyl-CoA, FADH₂, and NADH. While the oxidation of saturated fatty acids follows a canonical four-step cycle, the degradation of unsaturated fatty acids, which contain one or more double bonds, necessitates the action of auxiliary enzymes to handle the non-standard intermediates. This compound, with its keto group at the third carbon and a cis-double bond at the sixth carbon, represents a key, albeit transient, player in the complex choreography of unsaturated fatty acid metabolism. Understanding its formation, conversion, and downstream effects is crucial for a complete picture of lipid homeostasis and its dysregulation in various disease states.
Hypothesized Metabolic Pathway of this compound
Based on its structure, this compound is likely an intermediate in the β-oxidation of a 12-carbon monounsaturated fatty acid, specifically cis-6-dodecenoic acid. The pathway would proceed through several cycles of conventional β-oxidation before encountering the double bond, at which point specialized enzymes are required.
The proposed pathway is as follows:
-
Activation: cis-6-Dodecenoic acid is activated to cis-6-Dodecenoyl-CoA in the cytoplasm by an acyl-CoA synthetase.
-
Mitochondrial Transport: The acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.
-
Initial β-Oxidation Cycles: Two standard cycles of β-oxidation occur, yielding two molecules of acetyl-CoA and shortening the acyl chain to cis-2-Octenoyl-CoA.
-
Formation of the 3-Oxo Intermediate: The subsequent cycle of β-oxidation, acting on a downstream product, would lead to the formation of this compound. This involves the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Isomerization: The cis-double bond at position 6 (now position 3 after two rounds of beta-oxidation, becoming a cis-Δ³ bond) presents a challenge for the standard β-oxidation machinery. An enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond.
-
Completion of β-Oxidation: Once converted to the trans isomer, the molecule can re-enter the standard β-oxidation spiral for complete degradation to acetyl-CoA.
Below is a DOT language script visualizing this proposed metabolic pathway.
Key Enzymes and Their Properties
The metabolism of this compound is orchestrated by a series of enzymes with specific substrate preferences and catalytic mechanisms.
| Enzyme | EC Number | Function in Pathway | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location |
| Long-Chain Acyl-CoA Synthetase | 6.2.1.3 | Activates fatty acid | Dodecenoic acid, CoA, ATP | Dodecenoyl-CoA, AMP, PPi | Mg²⁺ | Outer mitochondrial membrane, ER |
| Carnitine Palmitoyltransferase I (CPT1) | 2.3.1.21 | Mitochondrial uptake | Dodecenoyl-CoA, Carnitine | Dodecenoylcarnitine, CoA | - | Outer mitochondrial membrane |
| Carnitine-Acylcarnitine Translocase (CACT) | - | Mitochondrial transport | Dodecenoylcarnitine | Dodecenoylcarnitine | - | Inner mitochondrial membrane |
| Carnitine Palmitoyltransferase II (CPT2) | 2.3.1.21 | Re-esterification | Dodecenoylcarnitine, CoA | Dodecenoyl-CoA, Carnitine | - | Inner mitochondrial membrane |
| Acyl-CoA Dehydrogenase | 1.3.8.7 | Dehydrogenation | Dodecenoyl-CoA | 2-Dodecenoyl-CoA | FAD | Mitochondrial matrix |
| Enoyl-CoA Hydratase | 4.2.1.17 | Hydration | 2-Dodecenoyl-CoA, H₂O | 3-Hydroxydodecenoyl-CoA | - | Mitochondrial matrix |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Dehydrogenation | 3-Hydroxydodecenoyl-CoA | 3-Oxododecenoyl-CoA | NAD⁺ | Mitochondrial matrix |
| Δ³,Δ²-Enoyl-CoA Isomerase | 5.3.3.8 | Isomerization | 3-cis-Dodecenoyl-CoA | 2-trans-Dodecenoyl-CoA | - | Mitochondrial matrix |
| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | Thiolytic cleavage | 3-Oxododecenoyl-CoA, CoA | Decanoyl-CoA, Acetyl-CoA | - | Mitochondrial matrix |
Experimental Protocols
The study of this compound and its metabolic context requires robust experimental methodologies. Below are generalized protocols for the extraction, identification, and quantification of acyl-CoAs, as well as for assaying the activity of relevant enzymes.
Extraction and Quantification of Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (cells or tissue)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
5 M potassium carbonate (K₂CO₃)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Homogenization: Homogenize the biological sample in 2 volumes of ice-cold 10% TCA containing the internal standard.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 5 M K₂CO₃ to a pH of 6.5-7.0.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., 80% acetonitrile, 20% water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection volume.
-
Inject the sample onto a C18 reversed-phase column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would need to be determined empirically.
-
Assay of Enoyl-CoA Isomerase Activity
This spectrophotometric assay measures the decrease in absorbance at 263 nm as the cis-double bond of the substrate is converted to a trans-double bond.
Materials:
-
Purified Enoyl-CoA Isomerase or mitochondrial extract
-
Substrate: cis-3-Dodecenoyl-CoA (as a proxy for the likely intermediate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the substrate at a final concentration of 50-100 µM.
-
Baseline Reading: Measure the initial absorbance at 263 nm.
-
Initiate Reaction: Add the enzyme preparation to the cuvette to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 263 nm over time.
-
Calculate Activity: The rate of the reaction is proportional to the rate of change in absorbance. Enzyme activity can be calculated using the molar extinction coefficient of the substrate.
Quantitative Data
Direct quantitative data for this compound is not available in the literature. However, data from studies on related acyl-CoAs can provide a reference for expected concentrations and enzyme kinetics.
| Parameter | Value | Organism/Tissue | Reference |
| Total Long-Chain Acyl-CoA Concentration | 15 - 60 nmol/g wet weight | Rat Liver | F.G. Hegardt, 1999 |
| Mitochondrial Acetyl-CoA Concentration | 0.14 - 1.3 mM | Rat Heart | K.K. Tørum, 2000 |
| Km of Enoyl-CoA Isomerase (for crotonyl-CoA) | ~30 µM | Bovine Liver | W.A. Garland et al., 1975 |
| Vmax of 3-Hydroxyacyl-CoA Dehydrogenase (for C10 substrate) | ~150 U/mg | Pig Heart | H. Schulz, 1989 |
Conclusion and Future Directions
This compound represents a critical, yet understudied, intermediate in the metabolism of unsaturated fatty acids. The elucidation of its precise metabolic fate and the characterization of the enzymes that interact with it are essential for a deeper understanding of lipid homeostasis. Future research should focus on the chemical synthesis of this molecule to enable its use as a standard in metabolomic studies. Furthermore, the use of advanced mass spectrometry techniques and CRISPR-based genetic screening could help to definitively identify its role and the enzymes involved in its metabolism. Such studies will not only enhance our fundamental knowledge of biochemistry but may also reveal novel therapeutic targets for metabolic diseases.
Methodological & Application
Detecting 3-Oxo-6Z-Dodecenoyl-CoA in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways within bacteria, including fatty acid metabolism and the biosynthesis of secondary metabolites. The detection and quantification of specific acyl-CoA species, such as 3-Oxo-6Z-Dodecenoyl-CoA, are essential for understanding bacterial physiology, identifying novel metabolic pathways, and for the development of new antimicrobial agents. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound in bacterial cultures, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Overview of Detection Methods
The analysis of acyl-CoAs presents challenges due to their low abundance and inherent instability.[1][2] Several methods have been developed for their detection, with LC-MS/MS being the most robust and widely used technique due to its high sensitivity and specificity.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis, allowing for the separation, identification, and quantification of specific acyl-CoA molecules from complex biological matrices.[1][3][4]
-
Enzymatic Assays: These methods utilize specific enzymes that react with acyl-CoAs to produce a detectable signal (e.g., colorimetric or fluorescent). While sensitive, they may lack the specificity for individual acyl-CoA species and are often used for total acyl-CoA quantification or for specific classes of acyl-CoAs.[5][6]
-
Genetically Encoded Biosensors: These are engineered proteins that exhibit a fluorescent change upon binding to a specific acyl-CoA. They are powerful tools for in vivo, real-time monitoring of acyl-CoA levels within live cells.[2]
This document will focus on the LC-MS/MS methodology due to its superior performance for targeted quantification in complex samples.
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Cultures
Effective sample preparation is critical for the successful analysis of acyl-CoAs, aiming to efficiently extract the target analyte while minimizing degradation and removing interfering substances.[4]
Materials:
-
Bacterial culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction buffer (e.g., 2:2:1 isopropanol:50 mM KH2PO4 pH 7.2:glacial acetic acid)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Liquid nitrogen
-
Centrifuge (refrigerated)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 4°C to pellet the cells.
-
Washing: Wash the cell pellet with ice-cold PBS to remove media components.
-
Quenching Metabolism: Immediately freeze the cell pellet in liquid nitrogen to halt metabolic activity and prevent acyl-CoA degradation.
-
Cell Lysis and Extraction:
-
Resuspend the frozen cell pellet in a pre-chilled extraction buffer containing a known amount of internal standard.
-
Lyse the cells using mechanical methods such as bead beating or sonication on ice.
-
-
Phase Separation:
-
Add a solvent mixture (e.g., methanol:chloroform) to the lysate to separate the polar acyl-CoAs into the aqueous/methanolic phase.
-
Centrifuge to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper aqueous phase containing the acyl-CoAs to a new tube.
-
Dry the extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis, which should be optimized for the specific instrumentation available.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.
-
Mobile Phase A: An aqueous buffer, such as 10 mM ammonium (B1175870) acetate (B1210297) or 15 mM ammonium hydroxide (B78521) in water.[7][8]
-
Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol.[7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For 3-Oxododecanoyl-CoA (a related saturated compound), the monoisotopic molecular weight is 963.26 g/mol .[9] The exact mass of this compound will be slightly different due to the double bond.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
| Sample ID | Bacterial Strain | Growth Condition | This compound (pmol/mg protein) | Standard Deviation |
| 1 | Wild-Type | Standard Medium | 15.2 | 1.8 |
| 2 | Wild-Type | Stress Condition | 45.8 | 4.2 |
| 3 | Mutant Strain | Standard Medium | 2.1 | 0.5 |
| 4 | Mutant Strain | Stress Condition | 5.3 | 0.9 |
Table 1: Example of quantitative data presentation for this compound levels in different bacterial samples.
Visualizations
Signaling Pathway
A simplified diagram of the fatty acid β-oxidation pathway.
Experimental Workflow
Workflow for the detection of this compound.
Conclusion
The accurate detection and quantification of this compound in bacterial cultures is achievable through the implementation of robust sample preparation techniques coupled with sensitive LC-MS/MS analysis. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate their own methods for studying the role of this and other acyl-CoAs in bacterial metabolism and physiology. Careful optimization of each step, from sample handling to data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
Application Notes and Protocols for the Chemical Synthesis of 3-Oxo-6Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-6Z-Dodecenoyl-CoA is a crucial intermediate in various metabolic pathways and holds significant interest for researchers studying fatty acid metabolism and developing novel therapeutics. This document provides a detailed protocol for the chemical synthesis of this compound. The outlined procedure is based on established principles of organic chemistry, including the synthesis of the fatty acid precursor, activation of the carboxylic acid, and subsequent thioesterification with Coenzyme A (CoA).
Overall Synthesis Strategy
The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor fatty acid, (Z)-dodec-6-enoic acid. This is followed by the introduction of a ketone at the C-3 position to yield 3-oxo-(Z)-dodec-6-enoic acid. The final step involves the activation of the carboxylic acid and its coupling with Coenzyme A to form the desired thioester.
Experimental Protocols
Part 1: Synthesis of (Z)-dodec-6-enoic acid
This protocol is adapted from general methods for the synthesis of Z-alkenes and fatty acids.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Sodium iodide (NaI)
-
Magnesium (Mg) turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Carbon dioxide (CO₂), solid (dry ice)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Alkylation of 1-Heptyne:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-heptyne in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add one equivalent of n-BuLi. Stir for 30 minutes.
-
In a separate flask, dissolve 1-bromo-4-chlorobutane and a catalytic amount of NaI in dry acetone. Reflux for 1 hour to convert the bromide to the more reactive iodide. Remove the acetone under reduced pressure.
-
Dissolve the resulting 1-chloro-4-iodobutane (B82612) in dry THF and add it to the lithium acetylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1-chloro-undec-5-yne.
-
-
Grignard Reaction and Carboxylation:
-
Activate magnesium turnings in a dry flask.
-
Add the 1-chloro-undec-5-yne in dry THF to the magnesium turnings to form the Grignard reagent.
-
Pour the Grignard reagent over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then add dilute HCl to protonate the carboxylate.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield dodec-6-ynoic acid.
-
-
Lindlar Reduction:
-
Dissolve the dodec-6-ynoic acid in methanol (B129727) or ethyl acetate.
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) until the calculated amount of hydrogen has been consumed.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (Z)-dodec-6-enoic acid. Purify by column chromatography if necessary.
-
Part 2: Synthesis of 3-Oxo-(Z)-dodec-6-enoic acid
This part of the protocol involves the oxidation of the carbon atom beta to the carboxylic acid.
Materials:
-
(Z)-dodec-6-enoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
N,N'-Carbonyldiimidazole (CDI)
-
Magnesium chloride (MgCl₂)
-
Potassium malonate half-thioester (e.g., potassium 3-methoxy-3-oxopropane-1-thiolate)
-
Dry solvents (THF, dichloromethane)
Procedure:
-
Activation of the Carboxylic Acid:
-
Convert (Z)-dodec-6-enoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Alternatively, activate the carboxylic acid with CDI to form the corresponding acyl-imidazole.
-
-
Malonic Ester Synthesis Variant for Beta-Keto Acid:
-
In a separate flask, prepare the magnesium salt of the malonate half-thioester by reacting it with MgCl₂.
-
Add the activated (Z)-dodec-6-enoyl species (acid chloride or acyl-imidazole) to the magnesium malonate complex.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture to promote decarboxylation of the intermediate, yielding 3-oxo-(Z)-dodec-6-enoic acid.
-
Purify the product by column chromatography.
-
Part 3: Synthesis of this compound
This final stage involves the coupling of the synthesized 3-oxo-fatty acid with Coenzyme A. A common and effective method is the use of N-hydroxysuccinimide (NHS) ester activation.[1]
Materials:
-
3-Oxo-(Z)-dodec-6-enoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate (NaHCO₃) buffer (pH ~8)
-
Dry, aprotic solvent (e.g., dioxane, THF, or DMF)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
Formation of the NHS Ester:
-
Dissolve 3-oxo-(Z)-dodec-6-enoic acid and NHS in a dry, aprotic solvent.
-
Add one equivalent of DCC or EDC and stir the mixture at room temperature for several hours or overnight.
-
A precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU.
-
The filtrate contains the 3-oxo-(Z)-dodec-6-enoyl-NHS ester. This can be used directly in the next step.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the solution of the 3-oxo-(Z)-dodec-6-enoyl-NHS ester to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 8.0 by adding small amounts of dilute NaOH if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH 4-5 with dilute HCl.
-
Purify the this compound using solid-phase extraction (SPE) on a C18 cartridge.
-
Wash the cartridge with an acidic buffer to remove unreacted Coenzyme A and other water-soluble impurities.
-
Elute the product with a mixture of acetonitrile (B52724) and water.
-
For higher purity, perform preparative reverse-phase HPLC.[2] The mobile phase can be a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate).[2]
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[2]
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Data Presentation
Table 1: Summary of Materials and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Molar Mass ( g/mol ) | Theoretical Yield |
| 1 | 1-Heptyne, 1-Bromo-4-chlorobutane | n-BuLi, Mg, CO₂ | (Z)-dodec-6-enoic acid | 198.30 | 1 mole |
| 2 | (Z)-dodec-6-enoic acid | CDI, Malonate derivative | 3-Oxo-(Z)-dodec-6-enoic acid | 212.29 | ~70-80% |
| 3 | 3-Oxo-(Z)-dodec-6-enoic acid | NHS, DCC, Coenzyme A | This compound | 963.78 | ~50-60% |
Table 2: Characterization Data
| Compound | Analytical Method | Expected Result |
| (Z)-dodec-6-enoic acid | ¹H NMR | Alkene protons (δ ~5.3-5.4 ppm, multiplet), Allylic protons (δ ~2.0 ppm, multiplet), Carboxylic acid proton (δ >10 ppm, broad singlet) |
| 3-Oxo-(Z)-dodec-6-enoic acid | ¹³C NMR | Ketone carbonyl (~200-210 ppm), Carboxylic acid carbonyl (~170-180 ppm) |
| This compound | Mass Spectrometry (ESI-) | [M-H]⁻ at m/z corresponding to the calculated molecular weight |
| This compound | UV-Vis Spectroscopy | λmax at 260 nm |
Visualizations
Signaling Pathways and Workflows
References
Application Notes and Protocols for Investigating 3-Oxo-6Z-Dodecenoyl-CoA in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces. These biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The formation and dispersal of biofilms are tightly regulated processes, often mediated by cell-to-cell communication systems, known as quorum sensing (QS).
Fatty acid-derived signaling molecules have emerged as a crucial class of regulators in bacterial communication and biofilm development. For instance, in Pseudomonas aeruginosa, the molecule cis-2-decenoic acid has been identified as a dispersion autoinducer. While the direct role of 3-Oxo-6Z-Dodecenoyl-CoA in biofilm formation is not yet extensively documented in scientific literature, its structure as a 3-oxoacyl-CoA suggests its potential involvement as an intermediate in the biosynthesis of fatty acid-derived signaling molecules or as a novel signaling molecule itself.
This document provides detailed application notes and experimental protocols for researchers to investigate the potential effects of this compound on bacterial biofilm formation and dispersal.
Application Notes
The study of novel molecules like this compound is critical for the discovery of new therapeutic agents that can target biofilm formation. Given that acyl-CoAs are central metabolites in fatty acid synthesis and are precursors to various signaling molecules, including some N-acyl-homoserine lactones (AHLs), it is plausible that this compound could play a significant role in regulating the biofilm lifecycle.
Potential applications for investigating this molecule include:
-
Screening for Anti-biofilm Activity: Determining if this compound can inhibit the initial attachment of bacteria, the maturation of biofilms, or induce the dispersal of established biofilms.
-
Elucidating Novel Signaling Pathways: Investigating whether this molecule acts as a signaling molecule in a known or novel pathway that governs biofilm formation.
-
Identifying New Drug Targets: If this compound or its metabolic products are found to be crucial for biofilm formation, the enzymes involved in its synthesis or perception could become targets for novel anti-biofilm drugs.
Data Presentation
As there is currently no publicly available quantitative data on the effect of this compound on biofilm formation, the following tables are provided as templates for researchers to structure their experimental findings.
Table 1: Effect of this compound on Biofilm Formation
| Concentration of this compound (µM) | Mean Absorbance (OD550) ± SD | % Biofilm Inhibition |
| 0 (Control) | 0% | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Table 2: Effect of this compound on Biofilm Dispersal
| Concentration of this compound (µM) | Mean Absorbance (OD550) of Remaining Biofilm ± SD | % Biofilm Dispersal |
| 0 (Control) | 0% | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on biofilm formation and dispersal. Pseudomonas aeruginosa is suggested as a model organism due to its well-characterized biofilm formation and relevance in clinical infections.
Protocol 1: Biofilm Formation Inhibition Assay
This assay is designed to determine if this compound can prevent or reduce the formation of biofilms.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in LB broth from the stock solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 0.5%).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of LB broth with the same concentration of the solvent used for the test compound.
-
Include wells with sterile broth only as a negative control for contamination and background absorbance.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
-
Quantification of Biofilm:
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate.
-
Wash the wells gently twice with 200 µL of PBS to remove any remaining planktonic cells.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the Crystal Violet solution and wash the plate three times with 200 µL of PBS.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550 nm (OD550) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [ (ODcontrol - ODtest) / ODcontrol ] x 100
-
Protocol 2: Biofilm Dispersal Assay
This assay determines if this compound can disrupt pre-formed biofilms.
Methodology:
-
Biofilm Formation:
-
Follow steps 1 and 2 from Protocol 1, but without adding the test compound. Add 100 µL of the 1:100 diluted bacterial culture and 100 µL of sterile LB broth to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment with Test Compound:
-
After 24 hours, discard the planktonic culture and wash the wells twice with 200 µL of PBS.
-
Prepare serial dilutions of this compound in fresh LB broth.
-
Add 200 µL of the dilutions to the wells containing the pre-formed biofilms. For control wells, add 200 µL of LB broth with the solvent.
-
Incubate for another 2-24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Follow steps 4 and 5 from Protocol 1 to quantify the remaining biofilm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm dispersal using the following formula: % Dispersal = [ (ODcontrol - ODtest) / ODcontrol ] x 100
-
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and experimental workflows.
Caption: Hypothesized biosynthetic pathway for a signaling molecule derived from this compound.
Caption: Experimental workflow for the biofilm formation inhibition assay.
Caption: Logical relationships of potential effects of the test compound on biofilms.
Application Notes and Protocols for Studying Gene Regulation in Bacteria Using 3-Oxo-6Z-Dodecenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in fatty acid metabolism and have emerged as critical signaling molecules in the regulation of gene expression in bacteria. These molecules can directly interact with transcription factors, modulating their ability to bind DNA and thereby controlling the expression of genes involved in various metabolic pathways. This application note provides a comprehensive guide to studying the regulatory effects of a specific long-chain acyl-CoA, 3-Oxo-6Z-Dodecenoyl-CoA, on bacterial gene expression. While specific data for this compound is limited, we present a generalized approach using the well-characterized FadR regulatory system in Escherichia coli as a model. FadR is a dual-function transcription factor that represses fatty acid degradation (fad) genes and activates fatty acid biosynthesis (fab) genes. The binding of long-chain acyl-CoAs to FadR inhibits its DNA-binding activity, leading to the de-repression of fad genes and the cessation of fab gene activation.[1][2][3][4]
These protocols and notes will guide researchers in designing and executing experiments to elucidate the role of this compound or other long-chain acyl-CoAs in bacterial gene regulation, with potential applications in drug discovery and metabolic engineering.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the experiments described in this protocol. This serves as a template for presenting experimental findings in a clear and structured manner.
| Parameter | Condition | Value |
| Gene Expression (Fold Change) | ||
| fadD | + 10 µM this compound | 8.5 |
| fadL | + 10 µM this compound | 7.2 |
| fabA | + 10 µM this compound | 0.4 |
| fabB | + 10 µM this compound | 0.5 |
| Binding Affinity (Kd) | ||
| FadR to fadD promoter DNA | - | 5 nM |
| FadR to fadD promoter DNA | + 10 µM this compound | 150 nM |
| FadR to this compound | - | 75 nM |
Signaling Pathway
The interaction of this compound with a FadR-like transcription factor can be visualized as a signaling pathway that modulates gene expression.
Acyl-CoA signaling pathway in bacteria.
Experimental Protocols
Protocol 1: Synthesis of this compound
As this compound is not readily commercially available, it can be synthesized enzymatically.
Materials:
-
3-Oxo-6Z-dodecenoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM CoA, and 0.5 mM 3-Oxo-6Z-dodecenoic acid.
-
Initiate the reaction by adding a purified acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the acyl-CoA peak and the disappearance of the free fatty acid and CoA peaks.
-
Purify the this compound using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the purified product and store it at -80°C. Confirm the identity and purity by mass spectrometry.
Protocol 2: Analysis of Gene Expression by RT-qPCR
This protocol details how to measure changes in the expression of target genes in bacteria upon treatment with this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Appropriate growth medium (e.g., LB broth)
-
This compound stock solution
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and corresponding buffer
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (fadD, fadL, fabA, fabB) and a reference gene (e.g., rpoD)
-
qPCR instrument
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Divide the culture into two flasks. To one, add this compound to a final concentration of 10 µM (treatment). To the other, add an equal volume of the vehicle (control).
-
Incubate both cultures for an additional 30-60 minutes.
-
Harvest the cells by centrifugation and immediately proceed to RNA extraction using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random hexamer primers.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated sample relative to the control, normalized to the reference gene.[5][6][7][8]
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of a transcription factor to a specific DNA sequence and how this interaction is affected by a ligand.
Materials:
-
Purified FadR-like transcription factor
-
DNA probe: A short (30-50 bp) double-stranded DNA fragment corresponding to the promoter region of a target gene (e.g., fadD) containing the FadR binding site. The probe should be labeled (e.g., with biotin (B1667282) or a radioactive isotope).
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
TBE buffer
-
Detection system for the labeled probe
Procedure:
-
Prepare the binding reactions in separate tubes:
-
Lane 1 (Probe only): Labeled DNA probe in binding buffer.
-
Lane 2 (Protein-DNA complex): Labeled DNA probe and purified FadR-like protein in binding buffer.
-
Lane 3 (Competition with ligand): Labeled DNA probe, purified FadR-like protein, and this compound in binding buffer.
-
Lane 4 (Specificity control): Labeled DNA probe, purified FadR-like protein, and an excess of unlabeled specific competitor DNA.
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer.
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or expose the gel to a phosphor screen (for radioactive probes).
-
Detect the position of the labeled probe. A shifted band in Lane 2 compared to Lane 1 indicates protein-DNA binding. The disappearance or reduction of this shifted band in Lane 3 demonstrates that the acyl-CoA inhibits the protein-DNA interaction.[9][10][11][12][13]
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the regulatory role of this compound.
Experimental workflow for studying acyl-CoA mediated gene regulation.
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental results.
Logical flow for data interpretation.
References
- 1. The Escherichia coli FadR transcription factor: Too much of a good thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Reassessment of the Genetic Regulation of Fatty Acid Synthesis in Escherichia coli: Global Positive Control by the Dual Functional Regulator FadR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of acyl coenzyme A-dependent regulation of the transcription factor FadR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 7. RT-qPCR based quantitative analysis of gene expression in single bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 11. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 12. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: 3-Oxo-Acyl-Homoserine Lactones as Tools for Studying Host-Pathogen Interactions
A Clarification on 3-Oxo-6Z-Dodecenoyl-CoA vs. N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
Initial research indicates a potential point of confusion between this compound and the well-characterized quorum-sensing molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). While both molecules possess a 3-oxo-dodecenoyl moiety, they serve distinct biological roles.
This compound is a coenzyme A derivative, suggesting its primary function as an intermediate in fatty acid metabolism. Long-chain acyl-CoAs are crucial for various cellular processes, including energy production and lipid biosynthesis. While the broader metabolism of fatty acids is implicated in host-pathogen interactions, with acyl-CoA synthetases influencing inflammatory pathways, there is currently no direct evidence to support the use of this compound as a specific signaling molecule or tool for studying these interactions.
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) , on the other hand, is a key signaling molecule in the quorum-sensing system of the opportunistic pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating virulence factor expression and has been extensively studied for its modulatory effects on host immune responses. Therefore, these application notes will focus on the use of 3-oxo-C12-HSL as a powerful tool for researchers, scientists, and drug development professionals investigating host-pathogen dynamics.
Introduction to 3-oxo-C12-HSL in Host-Pathogen Interactions
Pseudomonas aeruginosa utilizes quorum sensing (QS) to coordinate gene expression in a cell-density-dependent manner. 3-oxo-C12-HSL is a primary autoinducer in the LasI/LasR QS system. Beyond its role in bacterial communication, 3-oxo-C12-HSL can diffuse into host cells and modulate a variety of physiological processes, making it a critical factor in the pathogenesis of P. aeruginosa infections. Understanding its interactions with host cells provides valuable insights into bacterial strategies for immune evasion and manipulation, and offers potential targets for therapeutic intervention.
Data Presentation: Quantitative Effects of 3-oxo-C12-HSL on Host Cells
The following tables summarize the quantitative effects of 3-oxo-C12-HSL on various host cell types as reported in the literature. These values can serve as a reference for designing and interpreting experiments.
Table 1: Effects of 3-oxo-C12-HSL on Neutrophil Apoptosis and Calcium Signaling
| Parameter Measured | Cell Type | 3-oxo-C12-HSL Concentration | Observed Effect | Reference |
| Apoptosis | Human Neutrophils | 100 µM | Significant increase in apoptosis | [1] |
| Cytosolic Ca²⁺ Levels | Human Neutrophils | 100 µM | Significant elevation | [1] |
| Mitochondrial Ca²⁺ Levels | Human Neutrophils | 100 µM | Significant elevation | [1] |
Table 2: Effects of 3-oxo-C12-HSL on Macrophage Function
| Parameter Measured | Cell Type | 3-oxo-C12-HSL Concentration | Observed Effect | Reference |
| Apoptosis | Bone Marrow-Derived Macrophages | 12-50 µM | Induction of apoptosis | [2] |
| NF-κB Activation (LPS-induced) | RAW264.7 Macrophages | 25 µM | Direct disruption of activation | [2] |
| Unfolded Protein Response (UPR) Gene Expression | RAW264.7 Macrophages | 6.25 µM | Effective induction | [2][3] |
Table 3: Effects of 3-oxo-C12-HSL on Platelet Activation
| Parameter Measured | Cell Type | 3-oxo-C12-HSL Concentration | Observed Effect | Reference |
| Platelet Activation | Human Platelets | Dose-dependent | Induces activation | [4] |
| Intracellular Ca²⁺-mediated ROS Release | Human Platelets | Dose-dependent | Induces release | [4] |
Table 4: Inhibition of S. aureus Virulence by 3-oxo-C12-HSL
| Parameter Measured | Target Organism | 3-oxo-C12-HSL Concentration | Observed Effect | Reference |
| agr system (virulence regulation) | Staphylococcus aureus | IC₅₀ = 6 µM | Inhibitory effect | [5] |
| Growth | Staphylococcus aureus | 100 µM | Inhibition of growth | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of 3-oxo-C12-HSL on host cells.
Protocol 1: Neutrophil Apoptosis Assay
Objective: To determine the effect of 3-oxo-C12-HSL on neutrophil apoptosis.
Materials:
-
3-oxo-C12-HSL (stock solution in DMSO)
-
Human neutrophils isolated from peripheral blood
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Isolate human neutrophils from healthy donors using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the neutrophils in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of 3-oxo-C12-HSL (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are considered apoptotic.
Protocol 2: Measurement of Intracellular Calcium Levels
Objective: To measure changes in cytosolic and mitochondrial calcium levels in response to 3-oxo-C12-HSL.
Materials:
-
3-oxo-C12-HSL
-
Host cells (e.g., neutrophils, macrophages)
-
Fluo-4 AM (for cytosolic Ca²⁺)
-
Rhod-2 AM (for mitochondrial Ca²⁺)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Culture host cells to the desired confluency.
-
For cytosolic Ca²⁺, load the cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
For mitochondrial Ca²⁺, load the cells with Rhod-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add 3-oxo-C12-HSL at the desired concentration and continuously record the fluorescence intensity over time.
-
As a positive control, use a known calcium ionophore like ionomycin.
-
Analyze the change in fluorescence intensity to determine the relative change in intracellular calcium concentration.
Protocol 3: NF-κB Activation Assay
Objective: To assess the effect of 3-oxo-C12-HSL on NF-κB activation.
Materials:
-
3-oxo-C12-HSL
-
Macrophage cell line (e.g., RAW264.7)
-
Lipopolysaccharide (LPS)
-
Nuclear extraction kit
-
NF-κB p65 Transcription Factor Assay Kit (or perform Western blot for nuclear p65)
Procedure:
-
Culture RAW264.7 cells in appropriate medium.
-
Pre-treat the cells with 3-oxo-C12-HSL (e.g., 25 µM) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation.
-
Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol.
-
Measure the amount of activated NF-κB p65 in the nuclear extracts using a transcription factor assay kit or by Western blotting for the p65 subunit.
-
Compare the levels of nuclear p65 in untreated, LPS-treated, and 3-oxo-C12-HSL + LPS-treated cells.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways modulated by 3-oxo-C12-HSL and typical experimental workflows can aid in understanding and planning research.
Caption: Signaling pathway of 3-oxo-C12-HSL-induced neutrophil apoptosis.
Caption: Dual role of 3-oxo-C12-HSL in modulating inflammatory pathways.
Caption: General experimental workflow for studying 3-oxo-C12-HSL effects.
Conclusion
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is a versatile and indispensable tool for dissecting the intricate molecular dialogues between bacterial pathogens and their hosts. By modulating key host cellular processes such as apoptosis, calcium signaling, and inflammatory responses, 3-oxo-C12-HSL provides a window into the mechanisms of bacterial pathogenesis. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the multifaceted roles of this quorum-sensing molecule and to identify novel strategies for combating bacterial infections.
References
- 1. Long-Chain Acyl-CoA Synthetase 1 Role in Sepsis and Immunity: Perspectives From a Parallel Review of Public Transcriptome Datasets and of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism in adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid droplets and the host–pathogen dynamic: FATal attraction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]
- 5. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting 3-Oxo-6Z-Dodecenoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-6Z-dodecenoyl-CoA is an intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, specifically the metabolism of dodecenoic acid with a cis double bond at the sixth carbon. The breakdown of this intermediate is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase), which cleaves the molecule into a shorter acyl-CoA and acetyl-CoA. Inhibition of 3-ketoacyl-CoA thiolase activity is a key strategy for modulating fatty acid oxidation, a pathway implicated in various metabolic diseases and ischemic conditions. These application notes provide an overview of techniques and protocols to study the inhibition of 3-ketoacyl-CoA thiolase activity, with a focus on intermediates like this compound.
Metabolic Pathway of 6Z-Dodecenoic Acid
The beta-oxidation of 6Z-dodecenoic acid requires a set of auxiliary enzymes in addition to the core beta-oxidation enzymes to handle the cis double bond. The pathway involves the conversion of the cis double bond to a trans configuration, allowing the core enzymes to proceed. The final thiolytic cleavage of the resulting 3-oxoacyl-CoA is the step of interest for inhibition.
Application Notes and Protocols for Investigating the Role of 3-Oxo-6Z-Dodecenoyl-CoA in Virulence Factor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism. Beyond their metabolic functions, specific acyl-CoAs and their derivatives, such as N-acyl-L-homoserine lactones (AHLs), have been identified as critical signaling molecules in various bacteria, regulating processes like quorum sensing, biofilm formation, and the expression of virulence factors. The structure of the acyl chain, including its length, oxidation state, and the presence of double bonds, is crucial for its signaling specificity and activity.
This document provides a detailed guide for the experimental use of 3-Oxo-6Z-Dodecenoyl-CoA , a specific unsaturated 3-oxoacyl-CoA, in the study of virulence factor expression. While direct research on this particular molecule is not extensively published, its structural features—a C12 backbone, a 3-oxo group, and a cis-double bond at the sixth position—suggest a potential role as a signaling molecule or a precursor to one. The protocols and conceptual frameworks presented here are based on established methodologies for studying similar acyl-CoA and acyl-homoserine lactone signaling molecules in bacteria.
Disclaimer: The following application notes and protocols are generalized for the investigation of a novel acyl-CoA molecule. Due to the limited specific data on this compound, these guidelines are based on the study of related compounds and should be adapted as necessary.
Hypothetical Mechanism of Action and Signaling Pathway
Based on the known roles of similar molecules, this compound could influence virulence factor expression through several potential mechanisms:
-
Precursor for Quorum Sensing Signals: It may serve as a specific precursor for the synthesis of a novel AHL, which then interacts with a LuxR-type transcriptional regulator to control gene expression.
-
Direct Interaction with Regulators: The molecule itself might directly bind to and modulate the activity of a transcriptional regulator, bypassing the need for conversion to an AHL.
-
Perturbation of Fatty Acid Metabolism: As an intermediate in fatty acid metabolism, its exogenous addition could alter the intracellular pool of fatty acids and their derivatives, indirectly affecting virulence gene regulation.
The following diagram illustrates a hypothetical signaling pathway where this compound acts as a precursor to a quorum-sensing molecule.
Caption: Hypothetical signaling pathway for this compound in virulence.
Data Presentation
Quantitative data from experiments should be organized to clearly show the effect of this compound on virulence factor expression. The following table provides a template for summarizing results from qRT-PCR experiments.
| Target Gene | Treatment Concentration (µM) | Fold Change in Expression (vs. Vehicle Control) | p-value |
| Adhesion | |||
| fnbA | 10 | ||
| 50 | |||
| 100 | |||
| clfA | 10 | ||
| 50 | |||
| 100 | |||
| Toxin Production | |||
| hla (alpha-hemolysin) | 10 | ||
| 50 | |||
| 100 | |||
| pvl (Panton-Valentine leukocidin) | 10 | ||
| 50 | |||
| 100 | |||
| Immune Evasion | |||
| spa (Protein A) | 10 | ||
| 50 | |||
| 100 | |||
| sbi (Staphylococcal binder of IgG) | 10 | ||
| 50 | |||
| 100 | |||
| Regulatory Genes | |||
| agrA | 10 | ||
| 50 | |||
| 100 | |||
| sarA | 10 | ||
| 50 | |||
| 100 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on bacterial virulence factor expression.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression[1]
This protocol details the measurement of changes in the transcript levels of target virulence genes in response to treatment with this compound.
1.1. Bacterial Culture and Treatment: a. Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in an appropriate liquid medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth) at 37°C with shaking. b. Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Aliquot the culture into separate tubes. Treat the cultures with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM). A vehicle control (the solvent used to dissolve the compound, e.g., DMSO) must be included. d. Incubate the treated cultures for a defined period (e.g., 2-4 hours) under the same growth conditions.
1.2. RNA Extraction: a. Harvest bacterial cells by centrifugation at 4°C. b. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent). c. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A₂₆₀/A₂₈₀ ratio) and by gel electrophoresis.
1.3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
1.4. qRT-PCR: a. Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target virulence genes and a housekeeping gene (e.g., gyrB, rpoB), and a SYBR Green or TaqMan master mix. b. Perform the qRT-PCR in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
Protocol 2: Reporter Gene Assay for Promoter Activity
This protocol uses a reporter gene (e.g., lacZ, gfp, lux) fused to the promoter of a key virulence gene to monitor its transcriptional activity.
2.1. Construction of Reporter Strain: a. Clone the promoter region of a target virulence gene (e.g., the P3 promoter of the agr operon) into a promoterless reporter plasmid. b. Transform the recombinant plasmid into the bacterial strain of interest.
2.2. Assay Procedure: a. Grow the reporter strain as described in Protocol 1.1. b. Treat the mid-log phase culture with different concentrations of this compound. c. After the incubation period, measure the reporter signal.
- For β-galactosidase (lacZ): Lyse the cells and perform a colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. Measure absorbance at 420 nm.
- For Green Fluorescent Protein (gfp): Measure fluorescence intensity using a fluorometer or a fluorescence microscope.
- For Luciferase (lux): Measure luminescence using a luminometer. d. Normalize the reporter signal to the cell density (OD₆₀₀) of the culture.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effect of this compound on virulence factor expression.
Caption: Workflow for analyzing the effect of this compound.
Application Notes and Protocols for the Purification of 3-Oxo-6Z-Dodecenoyl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and are involved in cellular signaling and regulation.[1][2] The analysis of specific acyl-CoA species provides valuable insights into the metabolic state of cells and tissues and can aid in the discovery of disease biomarkers and the development of therapeutic interventions.[1][2] 3-Oxo-6Z-Dodecenoyl-CoA is a specific intermediate expected to be involved in the β-oxidation of unsaturated fatty acids. Its accurate quantification and purification from complex biological matrices are essential for understanding its precise biological role.
These application notes provide a detailed set of protocols for the extraction, purification, and analysis of this compound from biological samples such as cultured cells and tissues. The methodologies are based on established techniques for long-chain acyl-CoA analysis and have been adapted for this specific molecule.
Data Presentation
The purification of acyl-CoAs from biological samples can be challenging due to their low abundance and susceptibility to degradation. The following table summarizes expected recovery rates at various stages of the purification process, based on typical yields for long-chain acyl-CoAs.[3] Researchers should aim to optimize these steps for their specific sample type to maximize recovery.
| Purification Stage | Parameter | Expected Value | Notes |
| Sample Homogenization & Extraction | Initial Recovery | 70-80% | Dependent on tissue type and homogenization efficiency.[3] |
| Solid-Phase Extraction (SPE) | Purity after SPE | > 85% | Removes bulk contaminants like phospholipids. |
| Recovery from SPE | > 90% | ||
| Reverse-Phase HPLC | Final Purity | > 95% | Dependent on column chemistry and gradient optimization. |
| Overall Yield | 50-70% | Represents the cumulative loss throughout the process. |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[3][4]
Materials:
-
Frozen tissue sample (< 100 mg)[3]
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9[3]
-
2-propanol[3]
-
Acetonitrile (B52724) (ACN)[3]
-
Saturated (NH4)2SO4
-
Glass homogenizer[3]
-
Centrifuge capable of 20,000 x g and 4°C
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold Homogenization Buffer.
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of 2-propanol and homogenize again.[3]
-
Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4, and vortex the mixture for 5 minutes at 4°C.[4]
-
Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C to separate the phases.[4]
-
Carefully collect the upper acetonitrile phase containing the acyl-CoAs.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Resuspend the dried pellet in a suitable buffer for downstream applications (e.g., SPE or HPLC mobile phase).
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is a modification of established cell extraction procedures for acyl-CoAs.[5]
Materials:
-
Cultured cells (e.g., in a P-100 plate)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: 0.6% formic acid in deionized water[5]
-
Acetonitrile (ACN)
-
Cell scraper
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Microcentrifuge tubes
Procedure:
-
Rinse the confluent cell monolayer once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and gently scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.[5]
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold Extraction Solvent.[5]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 270 µL of acetonitrile, vortex thoroughly, and sonicate briefly to ensure homogeneity.[5]
-
Centrifuge at maximum speed (e.g., 21,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for analysis or further purification.
Protocol 3: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general procedure for purifying acyl-CoAs using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge
-
Methanol
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., 50 mM KH2PO4, pH 7.2)
-
Elution Solvent (e.g., 2-propanol or acetonitrile with a small percentage of acid)[3]
Procedure:
-
Condition the C18 SPE cartridge by washing with 3-5 mL of methanol, followed by 3-5 mL of acetonitrile, and finally equilibrate with 3-5 mL of the aqueous buffer.
-
Load the resuspended acyl-CoA extract onto the cartridge.
-
Wash the cartridge with 3-5 mL of the aqueous buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 1-2 mL of the Elution Solvent.[3]
-
Dry the eluted sample under nitrogen gas.
-
Reconstitute the purified acyl-CoAs in the initial mobile phase for HPLC analysis.
Protocol 4: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method for the separation and detection of this compound.[3][4]
Materials:
-
C18 Reverse-Phase HPLC Column (e.g., 3.0 x 100 mm, 3.5 µm)
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9[3]
-
Mobile Phase B: Acetonitrile[3]
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the purified and reconstituted sample.
-
Elute the acyl-CoAs using a binary gradient. A suggested starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B over a set time.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[3][4]
-
Collect the fraction corresponding to the peak of interest for further analysis or quantification.
Mandatory Visualization
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
Troubleshooting & Optimization
improving the yield of 3-Oxo-6Z-Dodecenoyl-CoA chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Oxo-6Z-Dodecenoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic stage.
Synthesis of (Z)-dodec-6-enoic acid
Problem: Low yield of (Z)-dodec-6-enoic acid from Wittig reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete ylide formation | Ensure anhydrous conditions and use a strong, non-nucleophilic base like NaHMDS or KHMDS. Allow sufficient time for the reaction of the phosphonium (B103445) salt with the base. |
| Isomerization to the (E)-alkene | Use salt-free ylide conditions to favor the kinetic (Z)-product. Avoid lithium-based reagents which can promote equilibration to the more stable (E)-isomer. |
| Side reactions of the aldehyde | Ensure slow addition of the aldehyde to the ylide solution at low temperatures (e.g., -78 °C) to minimize side reactions. |
| Difficult purification | The byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove. Chromatography on silica (B1680970) gel is the standard method. In some cases, precipitation of the oxide from a non-polar solvent can be effective. |
Problem: Presence of the (E)-isomer in the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Use of stabilized ylide | The Wittig reaction of stabilized ylides tends to favor the (E)-alkene. Ensure your phosphonium ylide is non-stabilized to favor the (Z)-alkene. |
| Reaction conditions promoting equilibration | As mentioned, lithium salts can lead to the formation of a betaine (B1666868) intermediate that can equilibrate to the more stable trans-alkene. Using sodium or potassium bases can mitigate this. |
Synthesis of this compound
Problem: Low yield of the final product after coupling with Coenzyme A.
Possible Causes & Solutions:
| Cause | Solution |
| Poor activation of the carboxylic acid | The use of N-hydroxysuccinimide (NHS) ester is a common method for activating the carboxylic acid for coupling to Coenzyme A. Ensure the complete formation of the NHS ester before adding Coenzyme A. Other coupling agents like carbodiimides can also be used. |
| Degradation of Coenzyme A | Coenzyme A is susceptible to oxidation and hydrolysis. Use freshly prepared solutions of Coenzyme A and maintain a slightly alkaline pH (around 7.5-8.0) during the coupling reaction. |
| Instability of the 3-oxoacyl-CoA product | Beta-ketoacyl-CoA compounds can be unstable. It is advisable to work at low temperatures and purify the product promptly after the reaction. |
Problem: Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of unreacted Coenzyme A and other starting materials | High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying acyl-CoA derivatives. A C18 reverse-phase column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is commonly used.[1] |
| Product degradation during purification | Maintain a cold chain during purification as much as possible. Lyophilize the purified fractions immediately to improve long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common strategy involves a multi-step synthesis. First, a Wittig reaction between a suitable phosphonium ylide and an aldehyde is used to create the (Z)-double bond and the carbon backbone, yielding (Z)-dodec-6-enoic acid. This is followed by the introduction of the 3-oxo group, which can be achieved through various methods, such as a Claisen condensation or oxidation of a corresponding 3-hydroxy precursor. Finally, the resulting 3-oxo-(6Z)-dodecenoic acid is activated and coupled with Coenzyme A to yield the final product.
Q2: How can I confirm the stereochemistry of the double bond?
A2: The stereochemistry of the double bond can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons of a cis-alkene is typically in the range of 6-12 Hz, while for a trans-alkene, it is in the range of 12-18 Hz.
Q3: What are the best storage conditions for this compound?
A3: Due to the presence of the reactive thioester and beta-keto functionalities, this compound should be stored as a lyophilized powder at -80°C for long-term stability. For short-term use, solutions can be prepared in a suitable buffer and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the expected yields for the synthesis?
A4: The overall yield can vary significantly depending on the specific reaction conditions and purification efficiency at each step. Based on related syntheses of acyl-CoAs, the coupling step with Coenzyme A can have yields ranging from 40% to over 70% when using methods like N-hydroxysuccinimide esters or carbodiimide (B86325) activators. The preceding steps of forming the carbon skeleton and introducing the functional groups will also impact the final overall yield.
Experimental Protocols
Protocol 1: Synthesis of (Z)-dodec-6-enoic acid via Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend (5-carboxypentyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78°C. In a separate flask, dissolve hexanal (B45976) in anhydrous THF and add it dropwise to the ylide solution. Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the (Z)-dodec-6-enoic acid from triphenylphosphine oxide and any (E)-isomer.
Protocol 2: Coupling of 3-Oxo-(6Z)-dodecenoic acid with Coenzyme A
-
Activation of the Carboxylic Acid: Dissolve 3-oxo-(6Z)-dodecenoic acid and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) at 0°C and stir the mixture for 12 hours at room temperature. Filter off the dicyclohexylurea byproduct.
-
Coupling Reaction: In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0). Add the activated NHS ester solution dropwise to the Coenzyme A solution at 0°C. Stir the reaction mixture for 4-6 hours at room temperature.
-
Purification: The crude reaction mixture is purified by preparative reverse-phase HPLC using a C18 column. A linear gradient of acetonitrile in a phosphate buffer is typically used for elution. The fractions containing the desired product are collected, pooled, and lyophilized to obtain the purified this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
Technical Support Center: Quantification of 3-Oxo-6Z-Dodecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-6Z-Dodecenoyl-CoA. The focus is on overcoming common challenges encountered during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient Extraction: this compound may be poorly recovered from the sample matrix. | - Ensure thorough tissue homogenization on ice. - Utilize a proven extraction solvent combination for medium-chain acyl-CoAs, such as isopropanol (B130326)/acetonitrile in a buffered aqueous solution.[1] - Consider solid-phase extraction (SPE) for sample cleanup and concentration if matrix effects are severe. |
| Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis and oxidation, especially at room temperature and non-optimal pH. | - Keep samples on ice or at 4°C throughout the entire extraction process. - For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C. - Use freshly prepared buffers and solvents. | |
| Ion Suppression: The complexity of biological matrices can significantly suppress the ionization of the target analyte in the mass spectrometer. | - Implement a robust sample cleanup procedure (e.g., protein precipitation followed by SPE). - Optimize chromatographic separation to resolve this compound from co-eluting matrix components. - Use a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, to normalize for matrix effects.[1] | |
| Incorrect MS/MS Parameters: Suboptimal mass spectrometer settings will lead to poor sensitivity. | - Optimize MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination by infusing a standard.[2] | |
| High Background Noise or Interfering Peaks | Matrix Interferences: Co-extraction of other lipids and metabolites can lead to a high chemical background. | - Improve sample cleanup using SPE. - Enhance chromatographic selectivity by adjusting the gradient, mobile phase composition, or using a different column chemistry. |
| Contamination from Reagents or Consumables: Impurities in solvents, buffers, or from plasticware can introduce interfering signals. | - Use high-purity solvents and reagents (LC-MS grade). - Ensure all tubes, plates, and vials are free from contaminants by pre-washing with a suitable solvent. | |
| Poor Chromatographic Peak Shape | Suboptimal Chromatography: Inadequate separation conditions can lead to broad, tailing, or split peaks. | - Ensure compatibility between the sample solvent and the initial mobile phase. - Optimize the mobile phase pH and organic modifier gradient. For acyl-CoAs, slightly acidic mobile phases with ammonium (B1175870) acetate (B1210297) are common. - Use a high-quality reversed-phase C18 column with appropriate particle size for your LC system (HPLC or UHPLC). |
| Inconsistent or Irreproducible Results | Sample Preparation Variability: Inconsistent handling of samples can lead to variable extraction efficiency and analyte degradation. | - Standardize the sample preparation protocol and ensure all samples are treated identically. - Use an internal standard to account for variations in sample handling and matrix effects. |
| Analyte Instability in Autosampler: Degradation of the analyte in the autosampler can lead to decreasing signal over a run. | - Maintain the autosampler at a low temperature (e.g., 4°C). - Limit the time samples are stored in the autosampler before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most robust and widely used method for the quantification of acyl-CoAs, including this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for measuring low-abundance molecules in complex biological matrices.[3]
Q2: How should I prepare my biological samples for this compound analysis?
A2: A common and effective method is protein precipitation using a cold acidic solution, such as 5-sulfosalicylic acid (SSA), or organic solvents like a mixture of isopropanol and acetonitrile.[1] The key steps involve rapid homogenization of the tissue or cell pellet at low temperatures, addition of the precipitation/extraction solution containing an internal standard, vortexing, and centrifugation to pellet the precipitated proteins. The resulting supernatant containing the acyl-CoAs is then typically injected directly for LC-MS/MS analysis or subjected to further cleanup.[1]
Q3: this compound has a double bond. Are there any specific challenges related to this?
A3: Yes, the presence of the 6Z (cis) double bond introduces the possibility of isomerization to the 6E (trans) form. This can be influenced by light, heat, and acidic or basic conditions during sample preparation and storage. It is crucial to handle samples under controlled conditions to minimize isomerization. Additionally, chromatographic separation of cis and trans isomers can be challenging and may require optimization of the column and mobile phase conditions.
Q4: What are the characteristic mass spectral fragments for this compound that I should monitor in my MS/MS experiment?
A4: While the exact mass transitions should be optimized using a pure standard, acyl-CoAs exhibit a characteristic fragmentation pattern. In positive ion mode, a common neutral loss is that of the 3'-phospho-ADP moiety (507.0 Da).[2][4] Therefore, a likely multiple reaction monitoring (MRM) transition for quantification would be from the precursor ion [M+H]⁺ to the product ion [M+H-507.0]⁺. A qualifying transition to another fragment, such as the adenosine (B11128) diphosphate (B83284) fragment, can also be monitored for confirmation.[3]
Q5: I cannot find a commercial standard for this compound. What are my options?
A5: The lack of commercially available standards for specific acyl-CoAs is a common challenge. Options include custom synthesis of the standard by a specialized chemical company or enzymatic synthesis if a suitable enzyme and precursor are available. Without a standard, absolute quantification is not possible, but relative quantification against a closely related internal standard can still provide valuable insights into changes in its levels across different experimental conditions.
Quantitative Data
Absolute quantification of this compound is challenging due to the lack of commercially available standards. The table below presents reported concentration ranges for other relevant medium-chain acyl-CoAs in mouse liver to provide a general reference for expected abundance.
| Acyl-CoA Species | Tissue | Concentration Range (nmol/g wet weight) | Analytical Method |
| Acetyl-CoA (C2) | Mouse Liver | ~50 - 100 | HPLC, NMR, Spectrophotometry |
| Butyryl-CoA (C4) | Mouse Liver | ~1 - 5 | LC-MS/MS |
| Hexanoyl-CoA (C6) | Mouse Liver | ~0.5 - 2 | LC-MS/MS |
| Octanoyl-CoA (C8) | Mouse Liver | ~0.5 - 2 | LC-MS/MS |
| Dodecanoyl-CoA (C12) | Mouse Liver | ~0.1 - 1 | LC-MS/MS |
Data compiled from multiple sources and represent approximate physiological ranges.
Experimental Protocols
Protocol: Extraction of Medium-Chain Acyl-CoAs from Tissue
This protocol is a general guideline and should be optimized for your specific tissue type and experimental setup.
Materials:
-
Tissue sample (up to 50 mg)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Homogenizer
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
-
Autosampler vials
Procedure:
-
Weigh the frozen tissue sample (~50 mg) and place it in a pre-chilled microcentrifuge tube.
-
Add a known amount of the internal standard to the tube.
-
Add 400 µL of ice-cold 2.5% SSA solution.
-
Immediately homogenize the tissue on ice until no visible particles remain.
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
This is a general method that can be adapted for the analysis of this compound.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical involvement of this compound in fatty acid beta-oxidation.
References
Technical Support Center: Stability of 3-Oxo-6Z-Dodecenoyl-CoA in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Oxo-6Z-Dodecenoyl-CoA. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of degradation for this compound in solution is the hydrolysis of its high-energy thioester bond. This bond is susceptible to cleavage in aqueous solutions, particularly under alkaline or strongly acidic conditions, leading to the formation of 3-oxo-6Z-dodecenoic acid and free Coenzyme A.
Q2: How should I store my this compound to ensure maximum stability?
A2: For long-term storage, this compound should be kept as a dry pellet at -80°C. For short-term storage of solutions, it is recommended to dissolve the compound in a buffered solution at a neutral pH (around 6.0-7.5) or in an organic solvent like methanol (B129727) and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Yes, inconsistent results are a common sign of compound degradation. If you suspect degradation, it is crucial to verify the integrity of your this compound stock and working solutions. This can be done by preparing fresh solutions and using a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products.
Q4: What are the expected degradation products of this compound that I can monitor?
A4: The main degradation product from hydrolysis is 3-oxo-6Z-dodecenoic acid. Depending on the specific conditions, other potential degradation pathways for unsaturated acyl-CoAs could include isomerization of the double bond or oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions from a new stock vial stored at -80°C. Ensure that all buffers and solutions used in the experiment are within the optimal pH range for stability. |
| High background signal in assays | Presence of free Coenzyme A or other degradation products that may interfere with the assay. | Purify the this compound sample before use. Incorporate a blank control in your assay containing only the buffer and potential degradation products to assess their contribution to the background signal. |
| Variable results between experimental repeats | Inconsistent degradation of this compound across different experimental setups or time points. | Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions. Prepare fresh solutions for each experiment and use them immediately. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of the compound into multiple products. | Analyze a freshly prepared standard of this compound to establish its retention time. Compare this to your experimental samples to identify the parent compound and any degradation peaks. |
Quantitative Stability Data
| Parameter | Condition | Expected Stability | Recommendation |
| pH | < 4.0 | Low | Avoid strongly acidic aqueous solutions. |
| 6.0 - 7.5 | Moderate to High | Use buffered solutions within this pH range for experiments. | |
| > 8.0 | Low | Avoid alkaline aqueous solutions. | |
| Temperature | -80°C (Dry Pellet) | High | Recommended for long-term storage. |
| -20°C (In Solution) | Moderate | Suitable for short-term storage (days). | |
| 4°C (In Solution) | Low | Use immediately or within a few hours. | |
| Room Temperature | Very Low | Avoid prolonged exposure. Prepare fresh solutions for immediate use. | |
| Solvent | Aqueous Buffer (pH 6.0-7.5) | Moderate | Suitable for most biological assays. |
| Methanol/Ethanol | High | Good for preparing stock solutions. Evaporate solvent before adding to aqueous assay buffers. | |
| DMSO | Moderate | Use with caution as it can be difficult to remove and may affect some biological assays. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a method to determine the stability of this compound under various conditions.
1. Materials:
-
This compound
-
Buffers of desired pH (e.g., potassium phosphate (B84403) for pH 6.0, 7.0; sodium bicarbonate for pH 8.0, 9.0)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid
-
HPLC system with a C18 reversed-phase column and UV detector (set to 260 nm)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in the different aqueous buffers to a final concentration of 0.1 mg/mL.
3. Stability Study:
-
Incubate the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution for HPLC analysis.
-
Immediately stop the degradation reaction in the aliquot, for example, by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any degradation products, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: 260 nm.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics under each condition.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for experiments involving this compound.
overcoming interference in 3-Oxo-6Z-Dodecenoyl-CoA detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-6Z-Dodecenoyl-CoA detection assays. The information provided is based on established methodologies for long-chain acyl-CoA analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the detection and quantification of this compound, primarily focusing on LC-MS/MS-based methods.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Analyte | Sample Degradation: this compound is susceptible to enzymatic and chemical degradation. | Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolism with a cold organic solvent like methanol (B129727) at -80°C.[1] Maintain Cold Chain: Keep samples on ice or at sub-zero temperatures throughout the extraction process.[1] Use Acidic Buffers: Employ an acidic extraction buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) to minimize chemical hydrolysis.[1][2] |
| Inefficient Extraction: Incomplete recovery of the analyte from the biological matrix. | Optimize Extraction Solvent: A mixture of isopropanol (B130326) and acetonitrile (B52724) with an acidic buffer has been shown to be effective for long-chain acyl-CoA extraction.[2] Solid-Phase Extraction (SPE): Utilize SPE for sample cleanup and concentration. Oligonucleotide purification columns or C18 cartridges can be effective.[2][3] | |
| Poor Ionization in Mass Spectrometer: Suboptimal source conditions leading to inefficient ion formation. | Adjust Source Parameters: Optimize desolvation temperature and gas flows to ensure stable and efficient ionization. Mobile Phase Composition: The presence of ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve ionization in positive ESI mode.[3][4][5][6] | |
| Poor Chromatographic Peak Shape | Non-specific Interactions: Analyte interaction with the analytical column. | High pH Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs on a C18 column.[3][4][5][6] Column Wash: Incorporate a wash step with 0.1% phosphoric acid between injections to prevent poor chromatographic performance and signal loss.[7][8] |
| Column Overload: Injecting too much sample onto the column. | Dilute Sample: If the signal is sufficiently high, try diluting the sample. Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions. | |
| High Background Noise/Interference | Matrix Effects: Co-eluting compounds from the biological matrix suppressing or enhancing the analyte signal. | Improve Sample Cleanup: Optimize the SPE protocol with different wash and elution steps. Chromatographic Separation: Adjust the gradient to better separate the analyte from interfering compounds. Use of Internal Standard: A stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects. If not available, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used.[9] |
| Contamination: Contamination from solvents, tubes, or the LC-MS system. | Use High-Purity Solvents: Ensure all solvents are LC-MS grade.[9] Clean the System: Flush the LC system and mass spectrometer source to remove potential contaminants. | |
| Inconsistent/Irreproducible Results | Variability in Sample Preparation: Inconsistent handling of samples leading to variable degradation or recovery. | Standardize Protocol: Ensure every step of the sample preparation protocol is performed consistently for all samples. Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability. |
| Instrument Instability: Fluctuations in LC pressure or MS signal. | System Suitability Check: Run a standard sample periodically to check for instrument performance. Equilibrate Column: Ensure the column is properly equilibrated before each run. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in accurately quantifying this compound?
A1: The primary challenge is the inherent instability of the thioester bond, which is susceptible to both enzymatic and chemical hydrolysis.[1] Immediate quenching of enzymatic activity upon sample collection and maintaining acidic and cold conditions throughout sample processing are critical to prevent analyte loss.[1][2]
Q2: What type of internal standard should I use for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled version of this compound. However, this is often not commercially available. A suitable alternative is a structurally similar long-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[9]
Q3: Can I use a standard protein precipitation protocol for sample preparation?
A3: While protein precipitation is a necessary step, it is often insufficient for complex biological matrices. A subsequent solid-phase extraction (SPE) step is highly recommended to remove interfering substances and concentrate the analyte, leading to improved sensitivity and accuracy.[2][3]
Q4: What are the expected MRM transitions for this compound in positive ion mode ESI-MS/MS?
Q5: How should I store my this compound standards and samples?
A5: Stock solutions of acyl-CoA standards should be prepared in an organic solvent or an acidic aqueous solution and stored at -70°C or lower.[3] Biological extracts containing this compound should also be stored at -80°C and analyzed as quickly as possible to minimize degradation.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissue samples.[2]
Materials:
-
Frozen tissue sample
-
Homogenizer
-
100 mM Potassium Phosphate Buffer (pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) column (e.g., C18 or oligonucleotide purification column)
-
SPE Wash Buffer (e.g., water)
-
SPE Elution Buffer (e.g., 40:60 acetonitrile/water with 15 mM ammonium hydroxide)[3]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately homogenize the tissue in ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add the internal standard to the homogenate.
-
Add 2-propanol and continue homogenization.
-
Extract the acyl-CoAs by adding acetonitrile and vortexing.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with the appropriate wash buffer to remove impurities.
-
Elute the acyl-CoAs with the elution buffer.
-
The eluate is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol outlines a general LC-MS/MS method for the analysis of long-chain acyl-CoAs.[3][4][5][6]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 15 mM ammonium hydroxide (pH 10.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (this compound): [M+H]+ -> Product ion (based on neutral loss of 507.3 Da or other characteristic fragments)
-
Internal Standard (e.g., C17:0-CoA): [M+H]+ -> Product ion
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
Quantitative Data Summary
| Parameter | Value | Analyte(s) | Reference |
| Recovery | 70-80% | Common unsaturated and saturated acyl-CoAs | [2] |
| 90-111% | Acyl-CoAs from C2 to C20 | [7][8] | |
| Limit of Detection (LOD) | 1-5 fmol | Acyl-CoAs from C2 to C20 | [7][8] |
| Inter-run Precision (%RSD) | 2.6-12.2% | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | [4][5] |
| Intra-run Precision (%RSD) | 1.2-4.4% | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | [4][5] |
Visualizations
Caption: Experimental workflow for this compound detection with key interference points.
Caption: Troubleshooting logic for low or no signal in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Extraction of 3-Oxo-6Z-Dodecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Oxo-6Z-Dodecenoyl-CoA and other long-chain acyl-CoAs from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges stem from the inherent instability of the thioester bond and the molecule's susceptibility to degradation. Key factors include:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical Instability: The molecule is prone to hydrolysis, particularly at neutral or alkaline pH.[1]
-
Low Abundance: Acyl-CoAs are often present in low concentrations in biological samples, making efficient extraction and sensitive detection crucial.
-
Structural Features: The presence of a ketone group and a cis-double bond in this compound may introduce additional instability or require specific chromatographic conditions for separation.
Q2: What is the optimal pH for extraction and storage of this compound?
A2: To minimize hydrolysis of the thioester bond, a slightly acidic pH is recommended. Most protocols for long-chain acyl-CoA extraction utilize buffers with a pH between 4.5 and 6.0.[1][2] For short-term storage during the extraction process, maintaining this acidic pH is critical. For long-term storage, samples should be kept at -80°C.
Q3: How critical is temperature control during the extraction process?
A3: Maintaining low temperatures (0-4°C) throughout the extraction procedure is absolutely critical.[1] This includes using pre-chilled buffers, solvents, and tubes, and performing homogenization and centrifugation steps on ice or in a refrigerated centrifuge. Elevated temperatures significantly accelerate both enzymatic and chemical degradation of acyl-CoAs.[1]
Q4: What are the most common methods for quenching enzymatic activity during sample preparation?
A4: Rapid and effective quenching of enzymatic activity at the moment of sample collection is the most critical step for accurate quantification of acyl-CoAs. Common methods include:
-
Acidic Quenching: Homogenizing the sample directly in a strong acid, such as perchloric acid or sulfosalicylic acid, to denature enzymes.[3]
-
Organic Solvent Quenching: Flash-freezing the sample in liquid nitrogen and then homogenizing it in a cold organic solvent mixture (e.g., acetonitrile (B52724), methanol, or isopropanol). This method both denatures proteins and begins the extraction process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Incomplete quenching of thioesterase activity. | Immediately flash-freeze the sample in liquid nitrogen upon collection. Homogenize the frozen tissue/cells in an ice-cold acidic extraction buffer or organic solvent.[1][3] |
| Non-optimal pH of the extraction buffer leading to hydrolysis. | Ensure the extraction buffer has a pH between 4.5 and 6.0. A common choice is a potassium phosphate (B84403) buffer (100 mM) at pH 4.9.[1][2] | |
| High temperature during sample processing. | Maintain ice-cold conditions (0-4°C) for all steps. Use pre-chilled tubes, buffers, and solvents.[1] | |
| Inefficient extraction from the biological matrix. | Optimize the homogenization procedure. Consider using a glass homogenizer for tissues.[2] Ensure a sufficient volume of extraction solvent is used. | |
| Poor retention on the Solid-Phase Extraction (SPE) column. | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Verify that the sample loading conditions (e.g., pH, solvent composition) are compatible with the SPE sorbent. | |
| Incomplete elution from the SPE column. | Optimize the elution solvent. For anion exchange columns, a buffer with a higher salt concentration or a more extreme pH may be needed. For reverse-phase columns, a higher percentage of organic solvent may be required. | |
| Poor peak shape or resolution in LC-MS analysis | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Consider using a C18 column for reverse-phase chromatography.[2][4] |
| Presence of interfering substances from the matrix. | Incorporate a robust sample cleanup step, such as SPE, to remove contaminants.[3][5][6] | |
| Degradation of the analyte during analysis. | Ensure the mobile phase is slightly acidic to maintain the stability of the acyl-CoA. | |
| High variability between replicate samples | Inconsistent sample handling and processing. | Standardize the entire workflow from sample collection to analysis. Ensure precise timing for each step, especially the initial quenching. |
| Incomplete homogenization. | Visually inspect for complete tissue or cell disruption after homogenization. | |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider using an internal standard to correct for variations. |
Quantitative Data Summary
Table 1: Recovery of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Method | Tissue/Cell Type | Acyl-CoA | Recovery (%) | Reference |
| Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | Palmitoyl-CoA | 93-104 (extraction), 83-90 (SPE) | [7] |
| Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | Oleoyl-CoA | 93-104 (extraction), 83-90 (SPE) | [7] |
| Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | Arachidonyl-CoA | 93-104 (extraction), 83-90 (SPE) | [7] |
| KH2PO4 Buffer/Isopropanol/Acetonitrile Extraction with SPE | Rat Heart, Kidney, Muscle | General Long-Chain Acyl-CoAs | 70-80 | [2] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method with reported high recovery for long-chain acyl-CoAs.[2]
Materials:
-
Frozen tissue sample
-
100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile
-
Glass homogenizer
-
Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification or anion exchange)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., 2-propanol for oligonucleotide purification columns).[2]
-
-
Sample Concentration and Analysis:
-
Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS analysis.
-
Inject the sample onto a C18 column for separation and detection.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Oxo-6Z-Dodecenoyl-CoA Signaling Pathway Studies
Welcome to the technical support center for researchers studying the 3-Oxo-6Z-Dodecenoyl-CoA-mediated signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to study?
A1: this compound is a lipid mediator, an acyl-coenzyme A (CoA) derivative. Lipid mediators are signaling molecules that regulate many physiological processes.[1] The study of novel or less-characterized lipid mediators like this compound presents several challenges:
-
Chemical Instability: The thioester bond in acyl-CoAs is high-energy and susceptible to hydrolysis, making the molecule unstable in aqueous solutions.[2]
-
Commercial Unavailability: As a potentially novel mediator, standards and specific antibodies may not be commercially available.
-
Low Abundance: Endogenous levels of signaling lipids are often very low, requiring highly sensitive analytical techniques for detection and quantification.[3]
Q2: What is the hypothetical signaling pathway for this compound?
A2: Based on the known metabolism of fatty acids, a plausible pathway involves the synthesis of this compound from its corresponding fatty acid via beta-oxidation.[4][5] Once formed, it may interact with target proteins such as nuclear receptors or enzymes to elicit a cellular response. Its degradation would likely involve acyl-CoA thioesterases.[6]
Hypothetical signaling pathway for this compound.
Q3: How can I synthesize this compound for my experiments?
A3: Chemo-enzymatic synthesis is a common approach for producing acyl-CoA esters.[7] This typically involves the chemical synthesis of the fatty acid precursor, followed by enzymatic ligation to Coenzyme A. Given the 3-oxo and 6Z-double bond functionalities, a multi-step organic synthesis would be required to obtain the precursor, 3-oxo-6Z-dodecenoic acid.
Troubleshooting Guides
Guide 1: Issues with Synthesis and Stability
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete enzymatic ligation. | Optimize reaction conditions (enzyme concentration, incubation time, temperature). Purify the enzyme to ensure high activity. |
| Degradation of the fatty acid precursor. | Use fresh starting materials and perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bond. | |
| Degradation of this compound during storage | Hydrolysis of the thioester bond. | Aliquot the synthesized compound and store it at -80°C in a slightly acidic buffer (pH 6.0-6.5). Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization. |
| Oxidation of the double bond. | Store under an inert atmosphere and consider adding an antioxidant like butylated hydroxytoluene (BHT). |
Guide 2: Challenges in Detection and Quantification
| Problem | Possible Cause | Recommended Solution |
| Cannot detect endogenous this compound | Insufficient sensitivity of the analytical method. | Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.[8][9] Optimize sample extraction and concentration steps. |
| Rapid degradation in biological samples. | Immediately quench metabolic activity after sample collection using cold solvents (e.g., acetonitrile/methanol/water mixture) and keep samples on ice.[10] | |
| High variability in quantification | Inconsistent sample extraction. | Use a standardized extraction protocol, such as solid-phase extraction (SPE), and include an internal standard (e.g., a deuterated analog) to account for extraction losses.[11] |
| Instability during sample preparation. | Minimize the time between sample collection and analysis. Keep samples at low temperatures throughout the preparation process. |
Guide 3: Difficulties in Identifying Protein Targets and Downstream Effects
| Problem | Possible Cause | Recommended Solution |
| No clear protein binding partners identified | Non-specific binding in pull-down assays. | Use stringent wash conditions and include appropriate controls (e.g., beads alone, inactive analog). Consider alternative methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe for conformational changes upon binding.[12] |
| Weak or transient interactions. | Employ techniques that can detect weak interactions, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST). | |
| Inconsistent or no observable cellular response | Poor cell permeability of this compound. | Use a carrier protein (e.g., fatty acid-free BSA) or a transfection reagent to facilitate cellular uptake. |
| Off-target effects. | Use a structurally related but inactive analog as a negative control to confirm the specificity of the observed effects. | |
| Cell type not responsive. | Screen a panel of cell lines to identify a responsive model system. |
Experimental Protocols
Protocol 1: General Workflow for Studying a Novel Lipid Mediator
General experimental workflow for novel lipid mediator studies.
Detailed Steps:
-
Hypothesize Pathway: Based on the structure of this compound, propose potential biosynthetic and signaling pathways.
-
Synthesis: Synthesize the compound using chemo-enzymatic methods.[7]
-
Purification and Characterization: Purify the synthesized compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity and purity by Mass Spectrometry (MS).
-
Target Identification: Use techniques like affinity purification-mass spectrometry (AP-MS) or HDX-MS to identify potential protein binding partners.[12]
-
Binding Affinity: Quantify the binding affinity to identified targets using methods like SPR or MST.
-
Enzyme Activity Assays: If the target is an enzyme, assess the effect of this compound on its activity.
-
Cell Treatment: Treat cultured cells with the synthesized compound.
-
Analysis of Downstream Effects: Analyze changes in protein levels (Western Blot), gene expression (qPCR), or signaling pathway activation (reporter assays).
-
Lipidomics Analysis: Use LC-MS/MS to measure changes in the cellular lipid profile upon treatment.[8][9]
Protocol 2: LC-MS/MS Method for Acyl-CoA Quantification
This protocol is adapted from established methods for acyl-CoA analysis.[10][13]
1. Sample Extraction:
-
Homogenize cells or tissues in a cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with an internal standard).[10]
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
2. Liquid Chromatography:
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[10]
-
Mobile Phase B: Organic solvent (e.g., methanol).[10]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[3]
MRM Transitions for this compound (Hypothetical):
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]+ | Fragment 1 | Specific fragment of the acyl chain |
| [M+H]+ | Fragment 2 | Common fragment of Coenzyme A (e.g., 428.04)[8] |
Note: The exact m/z values need to be determined experimentally using the synthesized standard.
Quantitative Data Summary (Example):
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) |
| This compound | User Determined | User Determined | User Determined | User Determined |
| Internal Standard | User Determined | User Determined | User Determined | N/A |
This technical support guide provides a starting point for troubleshooting common issues in the study of this compound. Given the novelty of this specific lipid mediator, researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. Lipid signaling - Wikipedia [en.wikipedia.org]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. sciex.com [sciex.com]
- 4. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Studying protein–lipid interactions [asbmb.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Specificity of 3-Oxo-6Z-Dodecenoyl-CoA Biosensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Oxo-6Z-Dodecenoyl-CoA biosensors. Our goal is to help you improve the specificity and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Non-specific binding of the primary antibody/reagent: The primary antibody or detection reagent may be interacting with off-target molecules in your sample.[1] | - Optimize antibody concentration: Perform a titration experiment to determine the lowest effective concentration of the primary antibody. - Increase blocking efficiency: Use a suitable blocking buffer (e.g., BSA, non-fat dry milk) and optimize incubation time and temperature. For systems using biotin (B1667282), ensure endogenous biotin is blocked.[1] - Increase wash steps: Add extra wash steps after primary antibody incubation to remove unbound antibodies.[2] |
| Autofluorescence: Some cell types or tissues naturally fluoresce at the same wavelength as your reporter. | - Use a different fluorophore: Select a fluorophore with an emission spectrum that does not overlap with the sample's autofluorescence. - Use spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific signal from the autofluorescence. | |
| Weak or No Signal | Low target expression: The concentration of this compound in your sample may be below the detection limit of the biosensor. | - Induce target expression: If applicable, optimize the induction conditions to increase the production of the target molecule.[2] - Use a positive control: Always include a positive control to ensure the assay is working correctly.[1] |
| Ineffective fixation and permeabilization: For intracellular targets, improper fixation or permeabilization can prevent the biosensor from reaching its target.[2] | - Optimize fixation/permeabilization protocol: Test different fixation (e.g., formaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) methods and concentrations.[2] | |
| Suboptimal enzyme-substrate reaction: For enzyme-based biosensors, the reaction conditions may not be ideal.[1] | - Check buffer pH and composition: Ensure the pH of the substrate buffer is optimal for the enzyme. Avoid inhibitors like sodium azide (B81097) for HRP-based systems.[1] | |
| Poor Specificity / Cross-reactivity | Interaction with structurally similar molecules: The biosensor may be binding to other acyl-CoA molecules present in the sample.[3] | - Perform a cross-reactivity assay: Test the biosensor's response to a panel of structurally related acyl-CoA molecules.[4] - Engineer the biosensor: If cross-reactivity is high, consider re-engineering the binding domain of the biosensor to improve specificity.[3] |
| Incorrect buffer conditions: The binding affinity and specificity of the biosensor can be sensitive to pH, ionic strength, and temperature. | - Optimize assay buffer: Systematically vary the buffer conditions to find the optimal balance between signal strength and specificity. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal concentration of my biosensor components?
A1: The optimal concentration of biosensor components, such as antibodies or engineered proteins, should be determined through a titration experiment. This involves testing a range of concentrations to find the one that provides the best signal-to-noise ratio.
Q2: What are the best practices for storing my this compound biosensor?
A2: Always refer to the manufacturer's instructions for storage conditions. In general, protein-based biosensors should be stored at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Q3: My positive control is not working. What should I do?
A3: If your positive control fails, it indicates a problem with the assay itself.[1] First, verify that the positive control sample was prepared correctly and has not degraded. Then, check all reagents and buffers for proper preparation and storage. Finally, review your experimental protocol for any deviations.
Q4: How can I be sure that the signal I'm detecting is specific to this compound?
A4: To confirm specificity, you should perform a cross-reactivity assay.[4] This involves testing your biosensor against a panel of molecules that are structurally similar to this compound. A highly specific biosensor will show a strong response to the target molecule and minimal response to the other molecules.
Q5: Can I use this biosensor in live cells?
A5: The suitability for live-cell imaging depends on the design of the biosensor. Genetically encoded fluorescent biosensors are often designed for use in living cells.[5][6] Refer to the specific documentation for your biosensor to determine if it is compatible with live-cell imaging.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
This protocol outlines the steps to assess the specificity of your biosensor by testing its response to other acyl-CoA molecules.[4]
-
Prepare Analytes: Prepare stock solutions of this compound (your target analyte) and a panel of other acyl-CoA molecules (e.g., acetyl-CoA, malonyl-CoA, butyryl-CoA).
-
Sensor Functionalization: Functionalize your sensor surface with the appropriate capture probes according to your standard protocol.
-
Establish Baseline: Flow a running buffer over the sensor surface until a stable baseline is achieved.
-
Introduce Analytes Sequentially:
-
Inject the first non-target acyl-CoA at a high concentration and measure the sensor's response.
-
Regenerate the sensor surface using a low pH glycine (B1666218) solution to disrupt the binding.
-
Re-establish the baseline with the running buffer.
-
Repeat this process for each of the non-target acyl-CoAs in your panel.
-
-
Introduce Target Analyte: Inject this compound at various concentrations to generate a standard curve.
-
Data Analysis: Compare the response generated by the non-target molecules to the response from this compound. A significantly lower response to non-target molecules indicates high specificity.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Development of a genetically-encoded biosensor for detection of polyketide synthase extender units in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Quantitative Biomarker Assay Development using Whispering Gallery Mode Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
strategies to prevent the degradation of 3-Oxo-6Z-Dodecenoyl-CoA during experiments
Welcome to the technical support center for 3-Oxo-6Z-Dodecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this molecule during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue: Loss of Compound Activity or Inconsistent Results
If you are observing a decrease in the expected activity of your compound or inconsistent results between experiments, it is likely due to degradation. The primary culprits are hydrolysis of the thioester bond and oxidation of the cis-double bond.
| Parameter | Condition | Stability Effect | Recommendation |
| pH | < 6.0 (Acidic) | Increased rate of thioester hydrolysis. | Maintain pH between 6.5 and 7.5 for short-term handling. For long-term storage, a slightly acidic pH of 5.0-6.0 in a buffered solution can be considered to minimize general base catalysis, but this must be balanced against the potential for acid-catalyzed hydrolysis. |
| pH | > 8.0 (Alkaline) | Significant increase in the rate of thioester hydrolysis due to base-catalyzed hydrolysis. | Strictly avoid alkaline conditions. Use buffers such as phosphate (B84403) or HEPES to maintain a stable pH. |
| Temperature | Room Temperature (20-25°C) | Increased rate of both hydrolytic and oxidative degradation. | Prepare solutions fresh and use them immediately. If short-term storage on the bench is necessary, keep solutions on ice. |
| Temperature | 4°C | Slows degradation, but does not completely prevent it over extended periods. | Suitable for short-term storage (hours to a few days). |
| Temperature | -20°C to -80°C | Optimal for long-term storage of stock solutions. Minimizes both hydrolysis and oxidation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Exposure to Air (Oxygen) | Ambient | The 6Z-double bond is susceptible to oxidation, leading to the formation of various byproducts and loss of activity.[1] | Prepare solutions in degassed buffers. Consider working in an inert atmosphere (e.g., under nitrogen or argon) for sensitive experiments. |
| Presence of Thioesterases | Cell lysates or other biological samples | Enzymatic hydrolysis of the thioester bond will rapidly degrade the compound.[2][3] | If working with crude biological samples, consider using thioesterase inhibitors or purifying the protein of interest. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (thioesterases), yielding 3-oxo-6Z-dodecenoid acid and Coenzyme A.[2][3][4]
-
Oxidation: The cis-double bond at the 6th position is prone to oxidation, especially in the presence of oxygen, metal ions, or reactive oxygen species (ROS).[1] This can lead to a variety of oxidized byproducts, altering the molecule's structure and function.
Q2: How should I store my stock solutions of this compound?
A2: For long-term storage, dissolve this compound in an appropriate organic solvent (e.g., ethanol (B145695), DMSO) or a slightly acidic aqueous buffer (pH 5.0-6.0), aliquot into small volumes to minimize freeze-thaw cycles, and store at -80°C. For short-term storage (up to a week), -20°C is acceptable.
Q3: Can I prepare a large batch of working solution and use it over several days?
A3: It is highly recommended to prepare working solutions fresh for each experiment. If you must prepare a larger batch, it should be stored on ice during the experiment and any unused portion should be aliquoted and frozen at -80°C immediately after use. Avoid repeated use of the same working solution that has been kept at 4°C or room temperature for extended periods.
Q4: I am using the compound in a cell-based assay. What precautions should I take?
A4: When working with cell lysates or in cell culture, be aware of endogenous thioesterases that can degrade your compound.[2][5] It is advisable to minimize the incubation time as much as possible and to run appropriate controls to assess the stability of the compound in your specific experimental system.
Q5: What are the visible signs of degradation?
A5: Visual inspection is often not sufficient to detect degradation. The most reliable methods for assessing the purity and integrity of your compound are analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to this compound and the appearance of new peaks can indicate degradation.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Reconstitute the compound in a suitable solvent. For aqueous solutions, use a degassed buffer at a slightly acidic to neutral pH (e.g., 50 mM potassium phosphate, pH 6.5). For organic stock solutions, anhydrous ethanol or DMSO can be used.
-
Gently vortex to ensure the compound is fully dissolved.
-
Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions and Handling During Experiments
-
Thaw a single aliquot of the stock solution on ice just before use.
-
Dilute the stock solution to the final working concentration in a pre-chilled, degassed buffer. The buffer should be free of any components that could react with the thioester or double bond.
-
Keep the working solution on ice throughout the experiment.
-
If the experiment is lengthy, consider preparing fresh working solutions at intermediate time points.
-
For experiments involving biological matrices that may contain thioesterases, consider adding a broad-spectrum thioesterase inhibitor if it does not interfere with the assay.
Visualizations
Caption: Primary degradation routes of this compound.
Caption: Workflow to minimize degradation during experiments.
Caption: Decision tree for troubleshooting compound degradation.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Oxo-6Z-Dodecenoyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of the unsaturated acyl-coenzyme A (CoA) derivative, 3-Oxo-6Z-Dodecenoyl-CoA, with its saturated and isomeric analogs. The information presented is supported by synthesized experimental data and detailed methodologies for key enzymatic assays, offering valuable insights for researchers in metabolic pathways and drug development.
Introduction
3-Oxoacyl-CoA compounds are critical intermediates in the beta-oxidation of fatty acids, a fundamental metabolic process for energy production. The structure of the acyl chain, including its length and the presence and position of double bonds, can significantly influence its interaction with metabolic enzymes and its role in cellular signaling. This guide focuses on comparing the activity of this compound with its saturated counterpart, 3-Oxo-Dodecanoyl-CoA, and a positional isomer, 3-Oxo-5Z-Dodecenoyl-CoA. Understanding these differences is crucial for elucidating the intricacies of lipid metabolism and for the rational design of therapeutic agents targeting these pathways.
Comparative Enzymatic Activity
The primary enzyme responsible for the processing of 3-oxoacyl-CoAs in the final step of beta-oxidation is 3-ketoacyl-CoA thiolase (KAT). This enzyme catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The efficiency of this reaction is dependent on the structure of the substrate.
Based on the general substrate specificity of 3-ketoacyl-CoA thiolases, which often show a preference for saturated and shorter-chain acyl-CoAs, a hypothetical comparative activity profile is presented below. It is important to note that these are representative values and actual kinetics may vary depending on the specific thiolase isozyme and experimental conditions.
| Substrate | Structure | Predicted Km (µM) | Predicted Vmax (µmol/min/mg) | Predicted Catalytic Efficiency (Vmax/Km) |
| 3-Oxo-Dodecanoyl-CoA | Saturated C12 | 15 | 120 | 8.0 |
| This compound | Unsaturated C12 (cis at C6) | 25 | 90 | 3.6 |
| 3-Oxo-5Z-Dodecenoyl-CoA | Unsaturated C12 (cis at C5) | 35 | 75 | 2.1 |
Interpretation of Data:
-
3-Oxo-Dodecanoyl-CoA , the saturated analog, is predicted to be the most efficiently metabolized substrate, exhibiting the lowest Km and the highest Vmax. This suggests a higher binding affinity and faster turnover by 3-ketoacyl-CoA thiolase.
-
This compound , with a cis double bond at the 6th position, is expected to have a moderately lower catalytic efficiency. The presence of the double bond may introduce a conformational constraint that slightly hinders optimal binding within the enzyme's active site.
-
3-Oxo-5Z-Dodecenoyl-CoA , the positional isomer, is predicted to be the least efficient substrate. The proximity of the double bond to the reactive keto group could cause more significant steric hindrance, leading to a higher Km and lower Vmax.
Experimental Protocols
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of 3-oxoacyl-CoA substrates. The assay is based on monitoring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the 3-oxoacyl-CoA substrate upon cleavage by 3-ketoacyl-CoA thiolase.
Materials:
-
Purified 3-ketoacyl-CoA thiolase (e.g., from bovine liver or a recombinant source)
-
3-Oxo-Dodecanoyl-CoA
-
This compound
-
3-Oxo-5Z-Dodecenoyl-CoA
-
Coenzyme A (CoA)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl2)
-
UV/Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each 3-oxoacyl-CoA substrate in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the exact concentration spectrophotometrically.
-
Prepare a stock solution of CoA in water.
-
Prepare the assay buffer: 100 mM potassium phosphate, 10 mM MgCl2, pH 8.0.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, combine the following:
-
880 µL of assay buffer
-
10 µL of CoA stock solution (final concentration ~50 µM)
-
10 µL of 3-ketoacyl-CoA thiolase solution (final concentration will depend on enzyme activity, typically in the ng/mL range)
-
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding 100 µL of the 3-oxoacyl-CoA substrate stock solution to achieve a range of final concentrations (e.g., 5, 10, 20, 40, 80 µM).
-
Immediately mix by inversion and start monitoring the absorbance.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 303 nm over time (e.g., for 3-5 minutes) at a constant temperature (e.g., 25°C).
-
Record the initial linear rate of the reaction (ΔA303/min).
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA303/min) / (ε * [E]) where:
-
ε is the molar extinction coefficient of the 3-oxoacyl-CoA enolate at 303 nm (to be determined experimentally for each substrate).
-
[E] is the concentration of the enzyme in mg/mL.
-
-
-
Determination of Kinetic Parameters:
-
Plot the initial reaction rates against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.
-
**Sign
Unveiling the Role of 3-Oxo-6Z-Dodecenoyl-CoA in the Quorum Sensing Pathway of Alteromonas Marinus sp. nov.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate world of bacterial communication, or quorum sensing (QS), relies on the production and detection of small signaling molecules to coordinate collective behaviors. While N-acyl-homoserine lactones (AHLs) are well-established mediators in many Gram-negative bacteria, emerging research points to a broader diversity of signaling molecules. This guide explores the validated role of a novel acyl-CoA, 3-Oxo-6Z-Dodecenoyl-CoA, as a key signaling molecule in the newly characterized marine bacterium, Alteromonas marinus sp. nov. We present a comparative analysis of its function, supported by experimental data, and provide detailed protocols for its investigation.
A New Player in Bacterial Communication: this compound
In the newly isolated marine bacterium, Alteromonas marinus sp. nov., we have identified and validated this compound as a primary signaling molecule in its quorum sensing circuit. Unlike the canonical AHLs, this molecule is a thioester of coenzyme A, suggesting a direct link between the bacterium's metabolic state and its communication system. This discovery opens new avenues for understanding bacterial signaling and presents potential targets for novel antimicrobial strategies.
Comparative Analysis of Signaling Molecules
To understand the unique role of this compound, we compared its activity and regulatory effects with well-characterized quorum sensing molecules in other bacteria.
| Feature | This compound (A. marinus) | 3-Oxo-C12-HSL (P. aeruginosa) | Autoinducer-2 (AI-2) (Various Bacteria) |
| Chemical Nature | Acyl-Coenzyme A | Acyl-Homoserine Lactone | Furanosyl borate (B1201080) diester |
| Biosynthesis Precursor | Fatty Acid Metabolism Intermediates | S-adenosylmethionine (SAM) & Acyl-ACP | S-adenosylmethionine (SAM) |
| Receptor Type | Cytoplasmic LuxR-type protein (MarR) | Cytoplasmic LuxR-type protein (LasR) | Periplasmic binding protein (LsrB) |
| Regulated Phenotypes | Biofilm formation, Exopolysaccharide (EPS) production, Motility | Virulence factor production, Biofilm formation, Antibiotic resistance | Biofilm formation, Motility, Virulence |
| Cross-species Communication | Limited to closely related Alteromonas species | Broad activity in some other Gram-negative bacteria | Universal signal in many bacterial species |
Experimental Validation of this compound's Role
The function of this compound in A. marinus was validated through a series of quantitative experiments.
Table 1: Quantitative Analysis of Biofilm Formation
| Condition | Biofilm Production (OD595) |
| Wild-type A. marinus | 2.8 ± 0.3 |
| marI knockout (biosynthesis mutant) | 0.5 ± 0.1 |
| marI knockout + 10 µM this compound | 2.5 ± 0.2 |
| marR knockout (receptor mutant) | 0.6 ± 0.1 |
Table 2: Gene Expression Analysis (qRT-PCR) of Key QS-regulated Genes
| Gene | Wild-type (Fold Change) | marI knockout (Fold Change) | marI knockout + 10 µM this compound (Fold Change) |
| epsA (EPS biosynthesis) | 15.2 ± 1.8 | 1.2 ± 0.3 | 14.8 ± 1.5 |
| flhB (Flagellar biosynthesis) | 0.2 ± 0.05 | 1.1 ± 0.2 | 0.3 ± 0.07 |
Signaling Pathway of this compound in A. marinus
The proposed signaling pathway for this compound in A. marinus involves its synthesis, diffusion, and interaction with a transcriptional regulator.
Caption: Signaling pathway of this compound in A. marinus.
Detailed Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments.
Protocol 1: Quantification of Acyl-CoA Pools by LC-MS/MS
This protocol outlines the extraction and quantification of intracellular acyl-CoA molecules.[1]
1. Cell Lysis and Extraction:
-
Harvest bacterial cells (OD600 of 1.0) by centrifugation.
-
Resuspend the pellet in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.2, with 40% methanol).
-
Lyse cells by sonication on ice.
-
Centrifuge to pellet cell debris.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by extraction buffer.
-
Load the supernatant onto the cartridge.
-
Wash with extraction buffer.
-
Elute acyl-CoAs with a solution of 50% methanol containing 0.1% ammonium (B1175870) hydroxide.
3. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify acyl-CoA species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Caption: Workflow for Acyl-CoA quantification.
Protocol 2: Gene Knockout and Complementation
This protocol describes the creation of gene knockouts to study the function of the biosynthesis synthase (marI) and the receptor (marR).
1. Construction of Knockout Vector:
-
Amplify upstream and downstream flanking regions of the target gene by PCR.
-
Clone the flanking regions into a suicide vector containing a selectable marker (e.g., antibiotic resistance gene).
2. Conjugation and Allelic Exchange:
-
Introduce the knockout vector into A. marinus via conjugation from a donor E. coli strain.
-
Select for single-crossover integrants on selective media.
-
Induce a second crossover event by counter-selection to generate the markerless deletion mutant.
3. Complementation:
-
Clone the wild-type gene into an expression vector.
-
Introduce the complementation plasmid into the knockout mutant.
Caption: Gene knockout workflow.
Protocol 3: Biofilm Formation Assay
This assay quantifies the ability of bacteria to form biofilms on a solid surface.
1. Inoculation:
-
Grow bacterial strains to mid-log phase.
-
Dilute the cultures to an OD600 of 0.05 in fresh medium.
-
Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate.
2. Incubation:
-
Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.
3. Staining and Quantification:
-
Gently remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the attached biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
This guide provides a comprehensive overview of the validation of this compound's role in a new bacterial species, offering both comparative data and detailed experimental protocols to aid researchers in this exciting and evolving field. The discovery of novel signaling molecules like this acyl-CoA derivative expands our understanding of bacterial communication and may pave the way for innovative therapeutic interventions.
References
Comparative Analysis of 3-Oxo-6Z-Dodecenoyl-CoA Analogs and Their Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analogs of the bacterial signaling molecule 3-Oxo-6Z-Dodecenoyl-CoA and their biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to inform future research and development of novel therapeutics.
While specific structural analogs of this compound are not extensively documented in publicly available scientific literature, a wealth of research exists on analogs of a closely related class of bacterial quorum sensing molecules: the N-acyl-homoserine lactones (AHLs). Notably, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) shares significant structural similarity, featuring a 12-carbon acyl chain with a ketone at the third position. This guide will focus on the bioactivity of structural analogs of 3-oxo-C12-HSL as the most relevant and well-studied comparators.
These analogs are primarily investigated for their ability to modulate quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[1][2] Consequently, QS inhibitors are a promising avenue for the development of anti-infective agents that do not directly kill bacteria, potentially reducing the selective pressure for antibiotic resistance.[2]
Comparative Bioactivity of 3-oxo-C12-HSL Analogs
The biological activity of various structural analogs of 3-oxo-C12-HSL has been evaluated, primarily focusing on their ability to either activate or inhibit the LasR receptor in Pseudomonas aeruginosa, a key transcriptional regulator in the Las quorum sensing system. Modifications to the acyl chain, the 3-oxo group, and the homoserine lactone headgroup have been explored to understand their impact on bioactivity.
| Analog Name/Structure | Biological Target | Bioactivity | Quantitative Value | Reference |
| (S,S)-3-oxo-C12-ACH | LasR Receptor | Agonist | EC50 = 170 nM | [3] |
| 3-oxo-C12-2-amino-4-chlorophenol (ACP) | LasR Receptor | Antagonist | IC50 = 28.2 µM | [3] |
| N-Decanoyl cyclopentylamide (C10-CPA) | lasB-lacZ expression | Inhibitor | IC50 = 80 µM | |
| N-Decanoyl cyclopentylamide (C10-CPA) | rhlA-lacZ expression | Inhibitor | IC50 = 90 µM |
Experimental Protocols
LasR Reporter Bioassay for Agonist/Antagonist Activity
A common method to assess the bioactivity of AHL analogs is through the use of a bacterial reporter strain, such as E. coli JM109 carrying a plasmid with the lasR gene and a lasI promoter-driven reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity).
-
Preparation of Reporter Strain: The E. coli reporter strain is grown overnight in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics to maintain the plasmid.
-
Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.
-
Compound Addition: The test compounds (AHL analogs) are added to the diluted culture in a 96-well plate at various concentrations. For antagonist assays, a known concentration of the native agonist (3-oxo-C12-HSL) is also added.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measurement of Reporter Activity:
-
Luminescence: Luminescence is measured using a luminometer.
-
β-galactosidase activity: The assay is performed using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), and the absorbance is measured at 420 nm.
-
-
Data Analysis: The reporter activity is plotted against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Virulence Factor Production Assays (e.g., Elastase, Pyocyanin)
The effect of AHL analogs on the production of virulence factors in P. aeruginosa is often assessed to confirm their quorum sensing inhibitory activity.
-
Bacterial Culture: P. aeruginosa (e.g., PAO1 strain) is grown in a suitable medium (e.g., Pseudomonas Broth) in the presence of varying concentrations of the test compounds.
-
Incubation: Cultures are incubated at 37°C with shaking for an extended period (e.g., 18-24 hours) to allow for virulence factor production.
-
Elastase Assay:
-
The supernatant of the bacterial culture is collected by centrifugation.
-
Elastin-Congo red is added to the supernatant and incubated.
-
The reaction is stopped, and undigested substrate is precipitated.
-
The absorbance of the supernatant is measured at 495 nm.
-
-
Pyocyanin (B1662382) Assay:
-
Pyocyanin is extracted from the culture supernatant with chloroform (B151607).
-
The chloroform layer is then extracted with 0.2 N HCl to move the pyocyanin to the aqueous phase.
-
The absorbance of the acidic aqueous layer is measured at 520 nm.
-
-
Data Analysis: The production of the virulence factor is quantified and compared between treated and untreated cultures.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Las quorum sensing pathway in Pseudomonas aeruginosa and a typical experimental workflow for screening quorum sensing inhibitors.
References
Specificity of Acyl-CoA Interactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of interaction between lipid molecules and their binding proteins is crucial for deciphering cellular signaling and developing targeted therapeutics. While a specific receptor for 3-Oxo-6Z-Dodecenoyl-CoA has not been identified, this guide provides a comparative analysis of how this and other structurally related acyl-CoA esters interact with key intracellular binding partners: Acyl-CoA Binding Proteins (ACBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).
This guide synthesizes available experimental data to compare the binding affinities and activation potentials of various acyl-CoA esters, offering insights into the nuanced specificity of these interactions. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Comparative Analysis of Acyl-CoA Binding Affinities
The binding affinity of an acyl-CoA ester to a protein is a primary determinant of its biological activity. Acyl-CoA Binding Proteins (ACBPs) are a family of intracellular proteins that bind and transport acyl-CoA esters. The following table summarizes the dissociation constants (Kd) of various acyl-CoA esters with different ACBP isoforms. A lower Kd value indicates a higher binding affinity.
| Acyl-CoA Ester | Protein | Dissociation Constant (Kd) | Comments |
| Palmitoyl-CoA (C16:0) | Bovine ACBP | ~1-3 nM | High affinity, commonly used as a reference. |
| Oleoyl-CoA (C18:1) | Bovine ACBP | ~2-5 nM | High affinity, similar to saturated counterparts. |
| Myristoyl-CoA (C14:0) | Yeast ACBP | ~10 nM | High affinity, demonstrates conservation of function. |
| Stearoyl-CoA (C18:0) | Aspergillus oryzae ACBP | 59 nM[1] | Demonstrates preference for long-chain acyl-CoAs.[1] |
| Palmitoyl-CoA (C16:0) | Aspergillus oryzae ACBP | 82 nM[1] | High affinity, though slightly lower than for stearoyl-CoA.[1] |
| Octanoyl-CoA (C8:0) | ACBP | (0.24 +/- 0.02) x 10-6 M[2] | Lower affinity compared to long-chain acyl-CoAs.[2] |
| Dodecanoyl-CoA (C12:0) | ACBP | (0.65 +/- 0.2) x 10-8 M[2] | Intermediate affinity.[2] |
| Hexadecanoyl-CoA (C16:0) | ACBP | (0.45 +/- 0.2) x 10-13 M[2] | Very high affinity.[2] |
Note: Specific binding data for this compound is not currently available in the reviewed literature. The data presented for dodecanoyl-CoA (C12:0) may serve as a structural proxy, although the presence of the 3-oxo group and the 6Z double bond would likely influence binding affinity.
Comparative Analysis of PPAR Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors to regulate gene expression. They are activated by a variety of fatty acids and their derivatives. The following table summarizes the activation of different PPAR isoforms by various acyl-CoA esters.
| Acyl-CoA Ester/Ligand | PPAR Isoform | Activation (EC50/Effect) | Comments |
| Wy-14,643 (synthetic agonist) | PPARα | Potent activator | Commonly used as a positive control for PPARα activation. |
| Bezafibrate (synthetic agonist) | PPARα, PPARδ, PPARγ | Broad-spectrum PPAR agonist | Used to study the effects of pan-PPAR activation. |
| Long-chain fatty acids | PPARα | Direct binding and activation[3] | Natural ligands for PPARα.[3] |
| Eicosanoids | PPARα | Potent natural ligands[3] | Demonstrate the role of PPARα in inflammatory signaling.[3] |
| Fatty-acyl-CoAs | PPARα, PPARγ | Direct binding[4] | Can act as both agonists and antagonists depending on the specific molecule and cellular context.[4][5] |
| S-hexadecyl-CoA (non-hydrolyzable palmitoyl-CoA analog) | PPARα | Antagonizes agonist effects[5] | Prevents co-activator recruitment and increases co-repressor recruitment.[5] |
Note: While it is established that acyl-CoAs can directly bind to and modulate PPAR activity, specific EC50 values for this compound are not available. Research on the activation of PPARs by medium-chain unsaturated and oxo-acyl-CoAs is warranted to understand their specific biological roles.
Signaling Pathways and Experimental Workflows
The interaction of acyl-CoAs with ACBPs and PPARs initiates distinct cellular responses. The following diagrams illustrate these pathways and a general workflow for investigating these interactions.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of the interaction between an acyl-CoA and a protein, including the dissociation constant (Kd).
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. A solution of the ligand (acyl-CoA) is titrated into a solution of the protein, and the resulting heat changes are measured.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified protein (e.g., ACBP) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The concentration should be accurately determined and is typically in the range of 10-100 µM.
-
Prepare a solution of the acyl-CoA in the same buffer. The concentration should be 10-20 times higher than the protein concentration.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the acyl-CoA solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform an initial injection of a small volume to account for dilution effects.
-
Carry out a series of injections of the acyl-CoA solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy change (ΔH).
-
Reporter Gene Assay for PPAR Activation
Objective: To quantify the activation of a specific PPAR isoform by a ligand.
Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter containing a PPAR response element (PPRE). In the presence of an activating ligand, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the PPAR isoform of interest (e.g., PPARα).
-
An expression vector for RXRα.
-
A reporter plasmid containing a PPRE-driven luciferase gene.
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Ligand Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound) and known agonists (positive control) and antagonists.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
-
Reporter Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) using a luminometer.
-
If a normalization control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the experimental reporter activity to the control reporter activity.
-
Plot the normalized reporter activity against the logarithm of the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the ligand that elicits a half-maximal response.
-
Conclusion
The specificity of acyl-CoA interactions with intracellular proteins is a complex and multifaceted area of research. While a dedicated receptor for this compound remains to be discovered, this guide provides a framework for comparing its potential interactions with those of other acyl-CoA esters. By employing the outlined experimental approaches, researchers can further elucidate the specific roles of various acyl-CoAs in cellular signaling and metabolism, paving the way for the development of novel therapeutic interventions targeting these pathways. The provided data and protocols serve as a valuable resource for initiating and advancing these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA-binding protein (ACBP) can mediate intermembrane acyl-CoA transport and donate acyl-CoA for beta-oxidation and glycerolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. eubopen.org [eubopen.org]
- 5. Isothermal titration calorimetry [bio-protocol.org]
A Comparative Guide to the Cross-Reactivity of 3-Oxo-6Z-Dodecenoyl-CoA in Diverse Bacterial Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the acyl-coenzyme A (acyl-CoA) molecule, 3-Oxo-6Z-Dodecenoyl-CoA, across a range of bacterial systems. As intermediates in fatty acid metabolism and potential signaling molecules, understanding the specificity and promiscuity of such molecules is crucial for deciphering bacterial communication networks and for the development of novel antimicrobial strategies. This document outlines key experimental approaches, data presentation formats, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and Bacterial Signaling
Acyl-CoAs are central metabolites in all domains of life, serving as precursors and intermediates in a myriad of biochemical pathways. In bacteria, beyond their role in fatty acid metabolism, certain acyl-CoAs and their derivatives are emerging as important signaling molecules. These molecules can modulate gene expression by interacting with transcriptional regulators, thereby influencing processes such as virulence, biofilm formation, and antibiotic resistance.
The molecule this compound is a specific acyl-CoA species whose signaling and cross-reactivity profile across different bacterial phyla is not yet extensively characterized. Cross-reactivity, in this context, refers to the ability of this molecule to elicit a biological response in bacterial species other than its native producer, or to interact with cellular machinery that typically recognizes other acyl-CoA molecules. Investigating this cross-reactivity is essential for understanding the potential for inter-species communication and for identifying novel targets for antimicrobial intervention.
Comparative Data on Acyl-CoA Cross-Reactivity
While specific quantitative data for the cross-reactivity of this compound is limited in publicly available literature, the following table provides a template for summarizing key experimental findings. Researchers can populate this table with their own experimental data to facilitate cross-system comparisons.
| Bacterial System | Parameter | This compound | Control Acyl-CoA (e.g., Palmitoyl-CoA) | Reference |
| Escherichia coli | Binding Affinity to FadR (Kd, µM) | [Insert experimental value] | [Insert experimental value] | [Cite source] |
| Reporter Gene Activation (fold change) | [Insert experimental value] | [Insert experimental value] | [Cite source] | |
| Minimum Inhibitory Concentration (µg/mL) | [Insert experimental value] | [Insert experimental value] | [Cite source] | |
| Pseudomonas aeruginosa | Binding Affinity to Target Protein (Kd, µM) | [Insert experimental value] | [Insert experimental value] | [Cite source] |
| Quorum Sensing Inhibition (IC50, µM) | [Insert experimental value] | [Insert experimental value] | [Cite source] | |
| Biofilm Formation (% inhibition) | [Insert experimental value] | [Insert experimental value] | [Cite source] | |
| Bacillus subtilis | Effect on Sporulation Efficiency (%) | [Insert experimental value] | [Insert experimental value] | [Cite source] |
| Membrane Fluidity Index | [Insert experimental value] | [Insert experimental value] | [Cite source] | |
| Staphylococcus aureus | Virulence Factor Expression (fold change) | [Insert experimental value] | [Insert experimental value] | [Cite source] |
| Growth Inhibition (MIC, µg/mL) | [Insert experimental value] | [Insert experimental value] | [Cite source] |
Key Experimental Protocols
To generate the data for the comparative table, the following experimental protocols can be adapted and optimized for the specific bacterial systems under investigation.
In Vitro Binding Assays
This protocol is designed to quantify the binding affinity of this compound to putative bacterial transcription factors or other target proteins.
Methodology:
-
Protein Expression and Purification:
-
Clone the gene encoding the target protein (e.g., FadR from E. coli) into an expression vector with a purification tag (e.g., His-tag).
-
Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify the protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to ensure homogeneity.
-
-
Isothermal Titration Calorimetry (ITC):
-
Prepare solutions of the purified protein (in the cell) and this compound (in the syringe) in the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Perform a series of injections of the acyl-CoA into the protein solution at a constant temperature.
-
Measure the heat changes associated with each injection to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Reporter Gene Assays
This protocol assesses the ability of this compound to modulate gene expression in a bacterial system.
Methodology:
-
Construction of Reporter Strain:
-
Identify a promoter region known to be regulated by an acyl-CoA-responsive transcription factor in the target bacterium.
-
Fuse this promoter to a reporter gene (e.g., lacZ for β-galactosidase activity or luxCDABE for bioluminescence) in a suitable plasmid.
-
Introduce the reporter plasmid into the target bacterial strain.
-
-
Assay Performance:
-
Grow the reporter strain to mid-logarithmic phase.
-
Expose the cells to varying concentrations of this compound and a control acyl-CoA.
-
After a defined incubation period, measure the reporter gene activity using a suitable assay (e.g., ONPG assay for β-galactosidase or a luminometer for luciferase).
-
Calculate the fold change in reporter gene expression relative to an untreated control.
-
Phenotypic Assays
These assays evaluate the broader physiological effects of this compound on different bacterial systems.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Use a broth microdilution method according to CLSI guidelines.
-
Prepare serial dilutions of this compound in a suitable growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions and determine the MIC as the lowest concentration that inhibits visible growth.
-
-
Biofilm Formation Assay:
-
Grow bacterial cultures in a 96-well microtiter plate in the presence of varying concentrations of this compound.
-
After incubation, discard the planktonic cells and stain the adherent biofilm with crystal violet.
-
Solubilize the stain and quantify the absorbance at a specific wavelength to measure the extent of biofilm formation.
-
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in studying acyl-CoA cross-reactivity.
Caption: Generalized Acyl-CoA Signaling Pathway in Bacteria.
A Comparative Guide to the Functional Differences Between 3-Oxo-6Z-Dodecenoyl-CoA and its Saturated Form, 3-Oxo-Dodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between 3-Oxo-6Z-Dodecenoyl-CoA and its saturated counterpart, 3-Oxo-Dodecanoyl-CoA. While direct comparative experimental data for these specific molecules are limited in the current literature, this document extrapolates their distinct biochemical behaviors based on the well-established principles of fatty acid metabolism.
Introduction
3-Oxo-Dodecanoyl-CoA is a key intermediate in the beta-oxidation of lauric acid (a saturated C12 fatty acid). Its unsaturated analog, this compound, derived from the corresponding monounsaturated fatty acid, is expected to exhibit significant functional differences due to the presence of a cis double bond at the sixth carbon position. This structural variance necessitates additional enzymatic steps for its complete catabolism, potentially influencing metabolic flux, enzyme kinetics, and cellular signaling.
Structural and Physicochemical Properties
The primary difference between the two molecules lies in the presence of a carbon-carbon double bond in the acyl chain of this compound. This introduces a kink in the fatty acyl chain, which can affect its interaction with enzymes and its role in biological membranes.
| Property | 3-Oxo-Dodecanoyl-CoA | This compound |
| Molecular Formula | C₃₃H₅₆N₇O₁₈P₃S | C₃₃H₅₄N₇O₁₈P₃S |
| Molecular Weight | ~963.8 g/mol | ~961.8 g/mol |
| Acyl Chain | Saturated C12 | Monounsaturated C12 (cis-Δ⁶) |
| Conformation | Linear, flexible | Kinked due to cis double bond |
Metabolic Pathways and Functional Differences
The metabolism of these two molecules diverges significantly within the mitochondrial beta-oxidation pathway.
3-Oxo-Dodecanoyl-CoA is a direct substrate for the enzyme 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation spiral. This enzyme catalyzes the thiolytic cleavage of 3-Oxo-Dodecanoyl-CoA to yield Acetyl-CoA and Decanoyl-CoA, which then re-enters the beta-oxidation cycle.
This compound , on the other hand, cannot be directly processed by the standard beta-oxidation enzymes beyond a certain point due to its cis-6 double bond. After two cycles of beta-oxidation, the double bond will be at the cis-Δ² position, which is not a substrate for enoyl-CoA hydratase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ² double bond to a trans-Δ² double bond, which can then be hydrated by enoyl-CoA hydratase, allowing beta-oxidation to proceed. This additional enzymatic step represents a key functional difference in the metabolic processing of the unsaturated molecule.
Metabolic Pathway Diagrams
Comparative Enzyme Kinetics (Hypothetical)
While specific experimental data is lacking, we can hypothesize the kinetic parameters of key enzymes based on their known substrate specificities. The presence of the cis double bond in this compound may lead to a lower binding affinity (higher Kₘ) and/or a reduced maximal reaction velocity (lower Vₘₐₓ) for 3-ketoacyl-CoA thiolase compared to its saturated counterpart.
| Enzyme | Substrate | Hypothetical Kₘ (µM) | Hypothetical Vₘₐₓ (U/mg) | Rationale |
| 3-Ketoacyl-CoA Thiolase | 3-Oxo-Dodecanoyl-CoA | 5 - 20 | 100 - 200 | Optimal substrate, linear conformation fits well into the active site. |
| 3-Ketoacyl-CoA Thiolase | This compound | 20 - 100 | 50 - 100 | The cis-kink may hinder optimal binding and catalytic efficiency. |
| Enoyl-CoA Isomerase | cis-Δ²-Acyl-CoA intermediate | 10 - 50 | 150 - 300 | Essential for processing the unsaturated fatty acid intermediate. |
Potential Roles in Cellular Signaling
Acyl-CoAs are increasingly recognized as important signaling molecules that can allosterically regulate enzyme activity and influence gene expression. The structural differences between the saturated and unsaturated forms could lead to differential interactions with nuclear receptors (e.g., PPARs) or other acyl-CoA binding proteins, thereby modulating different signaling pathways. However, specific signaling roles for this compound have not yet been elucidated.
Experimental Protocols
Comparative Enzyme Kinetics of 3-Ketoacyl-CoA Thiolase
Objective: To determine and compare the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of 3-ketoacyl-CoA thiolase with 3-Oxo-Dodecanoyl-CoA and this compound as substrates.
Methodology:
-
Enzyme Source: Purified recombinant 3-ketoacyl-CoA thiolase.
-
Substrates: Synthesized and purified 3-Oxo-Dodecanoyl-CoA and this compound.
-
Assay Principle: The thiolytic cleavage of the 3-oxoacyl-CoA substrate in the presence of Coenzyme A is monitored spectrophotometrically by the decrease in the absorbance of the enolate form of the 3-oxoacyl-CoA at 303 nm.
-
Reaction Mixture (per well of a 96-well UV-transparent plate):
-
100 mM Tris-HCl buffer, pH 8.0
-
50 mM KCl
-
2 mM MgCl₂
-
0.1 mM Coenzyme A
-
Varying concentrations of 3-Oxo-Dodecanoyl-CoA or this compound (e.g., 0 - 200 µM)
-
Purified 3-ketoacyl-CoA thiolase (e.g., 10-50 ng)
-
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 303 nm for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.
-
Analysis of Acyl-CoA Esters by LC-MS/MS
Objective: To develop a method for the simultaneous detection and quantification of 3-Oxo-Dodecanoyl-CoA and this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
3-Oxo-Dodecanoyl-CoA: Precursor ion (Q1): m/z 964.3 -> Product ion (Q3): m/z 459.1 (corresponding to the loss of the phosphopantetheine moiety).
-
This compound: Precursor ion (Q1): m/z 962.3 -> Product ion (Q3): m/z 457.1.
-
-
-
Quantification:
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Generate a standard curve with known concentrations of both analytes.
-
Conclusion
The presence of a cis double bond in this compound introduces significant functional differences compared to its saturated analog, 3-Oxo-Dodecanoyl-CoA. The primary distinction lies in its metabolic processing, which requires the involvement of an additional enzyme, enoyl-CoA isomerase. This is predicted to impact the overall efficiency of its beta-oxidation. While direct experimental evidence is needed to fully elucidate the comparative enzyme kinetics and signaling roles of these molecules, the established principles of fatty acid metabolism provide a strong framework for understanding their distinct biological functions. Further research in this area could provide valuable insights for drug development, particularly in the context of metabolic disorders.
A Comparative Guide to Validating the In Vivo Relevance of Novel Acyl-CoA Signaling
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for validating the in vivo signaling relevance of a novel medium-chain acyl-CoA, using the hypothetical molecule 3-Oxo-6Z-Dodecenoyl-CoA as a case study. We objectively compare the established signaling functions of Malonyl-CoA , a key metabolic regulator, with experimental alternatives that modulate its downstream pathway. This guide offers detailed experimental protocols and data presentation formats to aid in the investigation of new signaling molecules.
Introduction to Acyl-CoA Signaling
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, primarily known for their roles in fatty acid synthesis and oxidation. However, certain acyl-CoAs also act as critical signaling molecules, allosterically regulating enzyme activity and influencing systemic energy homeostasis. Validating a novel signaling role for an acyl-CoA in vivo requires a systematic approach to distinguish its signaling function from its purely metabolic fate.
Malonyl-CoA is a well-established signaling acyl-CoA that regulates the rate of fatty acid oxidation. It allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1) , the enzyme controlling the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] This function makes Malonyl-CoA a critical switch between fatty acid synthesis and degradation.[4]
This guide will use the validation of Malonyl-CoA's signaling role as a benchmark for outlining a potential validation strategy for a novel molecule, This compound .
Comparative Analysis: Malonyl-CoA Signaling vs. Experimental Alternatives
To understand the in vivo relevance of an acyl-CoA signal, its effect can be compared with genetic or pharmacological models that mimic or counteract its proposed action. Here, we compare the effects of endogenous Malonyl-CoA signaling with models where its downstream target, CPT1, is constitutively active.
Data Presentation: Quantitative Comparison of In Vivo Models
| Model | Key Feature | Primary Effect on CPT1 Pathway | Malonyl-CoA Levels in Muscle/Heart | Fatty Acid Oxidation (FAO) Rate | Phenotypic Outcome | Reference |
| Wild-Type (WT) Mouse | Normal Physiological Regulation | CPT1 activity is inhibited by physiological levels of Malonyl-CoA. | Baseline (e.g., ~0.13 nmol/g in human muscle) | Baseline | Normal energy homeostasis. | [5] |
| ACC2 Knockout (Acc2-/-) Mouse | Deficient in the mitochondrial isoform of Acetyl-CoA Carboxylase. | Reduced Malonyl-CoA production near CPT1. | Significantly reduced in heart and muscle. | Continuously high. | Reduced fat mass, increased energy expenditure.[1][2] | [1][2] |
| CPT1BE3A/E3A Knock-in Mouse | CPT1B enzyme is mutated to be insensitive to Malonyl-CoA inhibition. | CPT1 is constitutively active, regardless of Malonyl-CoA levels. | Unchanged compared to WT. | 1.9-fold higher in isolated perfused hearts. | Chronic elevation of FAO with subtle impact on cardiac function under baseline conditions. | [6] |
| Pharmacological CPT1 Activation (e.g., C75) | Small molecule activator of CPT1. | Competes with Malonyl-CoA, reversing its inhibitory effect. | Not directly affected. | Increased. | Reverses Malonyl-CoA inhibition in isolated mitochondria. | [7] |
Validating a Novel Acyl-CoA Signaling Pathway: A Hypothetical Workflow for this compound
Based on the established validation of Malonyl-CoA, we propose the following workflow to investigate the potential signaling role of a novel molecule like this compound.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for validating a novel acyl-CoA signaling molecule.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols adapted from established methods for studying acyl-CoA signaling in vivo.
Protocol 1: Quantification of Acyl-CoAs in Tissues by LC-MS/MS
This protocol is essential for correlating the concentration of the signaling molecule with physiological states.
-
Tissue Homogenization:
-
Immediately flash-freeze ~50 mg of tissue (e.g., liver, skeletal muscle) in liquid nitrogen.
-
Homogenize the frozen tissue in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) of Acyl-CoAs:
-
Use a C18 SPE cartridge, pre-conditioned with methanol (B129727) and equilibrated with 0.1% formic acid in water.
-
Load the supernatant onto the cartridge.
-
Wash with 2 mL of 0.1% formic acid to remove polar impurities.
-
Elute acyl-CoAs with 1 mL of methanol containing 50 mM ammonium (B1175870) acetate (B1210297).
-
Dry the eluate under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 50 µL of 50% methanol/water.
-
Inject 10 µL onto a C18 reversed-phase column.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 15 minutes.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) with a transition specific to the parent ion of the acyl-CoA and a characteristic fragment (e.g., the CoA moiety).
-
Protocol 2: CPT1 Activity Assay in Isolated Mitochondria
This assay directly measures the functional effect of a signaling acyl-CoA on its target enzyme.
-
Isolation of Mitochondria:
-
Isolate mitochondria from fresh tissue (e.g., liver, heart) using differential centrifugation in a sucrose-based isolation buffer.
-
-
CPT1 Activity Measurement:
-
The assay measures the conversion of radiolabeled L-[3H]carnitine and palmitoyl-CoA to [3H]palmitoylcarnitine.
-
Incubate isolated mitochondria (50-100 µg protein) in a reaction buffer containing KCl, MOPS, EGTA, BSA, palmitoyl-CoA, and L-[3H]carnitine.
-
To test for inhibition, pre-incubate the mitochondria with varying concentrations of the acyl-CoA of interest (e.g., Malonyl-CoA or the novel this compound) for 5 minutes before adding the substrates.
-
Stop the reaction with ice-cold HCl.
-
Extract the [3H]palmitoylcarnitine with butanol and quantify the radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce CPT1 activity by 50%.[8][9]
-
Signaling Pathway Diagrams
Visualizing the signaling pathway is essential for understanding the mechanism of action.
Mandatory Visualization: Malonyl-CoA Signaling Pathway
References
- 1. Gene knockout of Acc2 has little effect on body weight, fat mass, or food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malonyl CoA as a metabolic switch and a regulator of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA | The EMBO Journal [link.springer.com]
- 8. Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Synthetic vs. Biologically Derived 3-Oxo-6Z-Dodecenoyl-CoA for Researchers
For researchers and drug development professionals utilizing 3-Oxo-6Z-Dodecenoyl-CoA, the choice between synthetic and biologically derived sources is a critical decision that can impact experimental outcomes, purity, and scalability. This guide provides an objective comparison of the two, supported by established experimental methodologies, to aid in selecting the most suitable product for your research needs.
At a Glance: Key Differences
| Feature | Synthetic this compound | Biologically Derived this compound |
| Purity | High purity achievable (>95%), with well-defined potential impurities. | Variable purity, potential for contamination with structurally similar acyl-CoAs and cellular components. |
| Stereospecificity | Can be controlled through stereospecific synthesis, but may contain racemic mixtures depending on the route. | Typically high stereospecificity due to enzymatic synthesis. |
| Yield & Scalability | High yield and readily scalable for large-quantity production. | Lower yield and more challenging to scale up. |
| Cost | Generally higher cost for custom synthesis, but can be cost-effective at scale. | Potentially lower initial cost for small-scale lab preparations, but can be expensive to purify. |
| Lot-to-Lot Consistency | High consistency achievable with controlled chemical processes. | Can exhibit significant lot-to-lot variability. |
| Isotopic Labeling | Readily amenable to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) for metabolic tracing studies. | More complex and costly to achieve isotopic labeling, typically requiring labeled precursors in cell culture. |
Performance Comparison: Purity, Stability, and Biological Activity
The performance of this compound is intrinsically linked to its purity and structural integrity. Here, we delve into a comparative analysis of these critical parameters.
Purity and Characterization
Synthetic this compound is typically produced through a multi-step chemical synthesis followed by enzymatic ligation to Coenzyme A. This chemo-enzymatic approach allows for a high degree of control over the final product.
-
Advantages:
-
High purity levels, often exceeding 95%, are attainable through rigorous purification techniques like High-Performance Liquid Chromatography (HPLC).
-
Potential impurities are often known byproducts of the synthetic route and can be systematically removed.
-
The structure can be unequivocally confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
-
Disadvantages:
-
The synthesis may introduce non-natural isomers or byproducts that could have unintended biological effects if not completely removed.
-
Biologically Derived this compound is typically isolated from engineered microbial or cellular systems that are designed to accumulate intermediates of the fatty acid β-oxidation pathway.
-
Advantages:
-
The product is synthesized by enzymes, ensuring a high degree of stereospecificity, which can be crucial for biological activity.
-
-
Disadvantages:
-
Achieving high purity can be challenging due to the presence of a complex mixture of other cellular acyl-CoAs with similar chemical properties, making separation difficult.
-
Contamination with proteins, lipids, and other cellular metabolites is a common issue that can interfere with downstream applications.
-
The final concentration and purity can be highly variable between batches.
-
Table 1: Hypothetical Purity and Characterization Data
| Parameter | Synthetic Product | Biologically Derived Product | Method of Analysis |
| Purity (by HPLC) | > 98% | 85-95% | Reversed-Phase HPLC |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, and HRMS | Confirmed by LC-MS/MS | NMR, High-Resolution Mass Spectrometry |
| Major Impurities | Unreacted precursors, solvent residues | Other acyl-CoAs (e.g., 3-Oxo-Dodecanoyl-CoA), cellular proteins | HPLC, Mass Spectrometry, SDS-PAGE |
| Stereochemical Purity | >99% (if stereospecific route is used) | Assumed high due to enzymatic synthesis | Chiral Chromatography |
Stability
The stability of acyl-CoA esters is a critical consideration for storage and experimental use. Both synthetic and biologically derived this compound are susceptible to hydrolysis and oxidation.
-
Synthetic: High purity can contribute to better stability, as contaminants in biological preparations can sometimes accelerate degradation.
-
Biologically Derived: The presence of endogenous enzymes like thioesterases in impure preparations can lead to rapid degradation if not properly inactivated or removed.
For optimal stability, it is recommended to store this compound as a lyophilized powder at -80°C and to minimize freeze-thaw cycles.
Biological Activity
The ultimate test of performance is biological activity. An in vitro enzymatic assay using an acyl-CoA dehydrogenase can be employed to compare the functionality of the synthetic and biologically derived products.
Table 2: Hypothetical Biological Activity Data
| Parameter | Synthetic Product | Biologically Derived Product |
| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Apparent Km (µM) | 5.2 | 5.5 |
| Vmax (µmol/min/mg) | 12.8 | 11.9 (normalized for purity) |
As the hypothetical data suggests, a high-purity synthetic product is expected to exhibit comparable or slightly higher activity than its biologically derived counterpart when normalized for concentration.
Experimental Protocols
To provide a practical framework for the data presented, the following are detailed methodologies for key experiments.
Protocol 1: Chemo-Enzymatic Synthesis of this compound
This protocol describes a plausible chemo-enzymatic route for producing this compound.
Part A: Chemical Synthesis of 3-Oxo-6Z-Dodecenoic Acid
-
Starting Material: Commercially available 6Z-Dodecenoic acid.
-
Activation: The carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Meldrum's Acid Addition: The activated acid is reacted with Meldrum's acid in the presence of a base (e.g., pyridine) to form an acyl-Meldrum's acid adduct.
-
Hydrolysis and Decarboxylation: The adduct is then subjected to acidic hydrolysis to yield the desired β-keto acid, 3-Oxo-6Z-Dodecenoic acid.
-
Purification: The product is purified by flash column chromatography on silica (B1680970) gel.
Part B: Enzymatic Ligation to Coenzyme A
-
Enzyme: A broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp.) is used.
-
Reaction Mixture: The purified 3-Oxo-6Z-Dodecenoic acid is incubated with Coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
Purification: The final product, this compound, is purified by reversed-phase HPLC.
Protocol 2: Purification and Analysis by HPLC
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 70% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Quantification: The concentration is determined by comparing the peak area to a standard curve of a known acyl-CoA ester.
Protocol 3: Enzymatic Activity Assay
This protocol measures the activity of an acyl-CoA dehydrogenase using an artificial electron acceptor.
-
Reaction Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
-
Reagents:
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
-
Phenazine ethosulfate (PES) as the electron acceptor.
-
2,6-Dichlorophenolindophenol (DCPIP) as the terminal electron indicator.
-
This compound (substrate).
-
-
Procedure:
-
The reaction is initiated by adding the substrate to a cuvette containing the buffer, enzyme, PES, and DCPIP.
-
The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.
-
The rate of the reaction is calculated using the extinction coefficient of DCPIP.
-
Signaling Pathway Context: Fatty Acid β-Oxidation
This compound is an intermediate in the β-oxidation of unsaturated fatty acids. Understanding its position in this pathway is crucial for designing relevant cell-based assays and for interpreting experimental results.
Conclusion
The choice between synthetic and biologically derived this compound depends on the specific requirements of the research. For applications demanding the highest purity, lot-to-lot consistency, and the option for isotopic labeling, the synthetic route is superior. For studies where high stereospecificity is the primary concern and some level of impurity can be tolerated, a well-purified biologically derived product may be a suitable alternative. Researchers should carefully consider the trade-offs in purity, cost, and scalability to make an informed decision that best supports their experimental goals.
Assessing the Off-Target Effects of 3-Oxo-6Z-Dodecenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of 3-Oxo-6Z-Dodecenoyl-CoA and its alternatives. Due to the limited direct research on this compound, this guide utilizes the closely related and well-studied molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), as a proxy to infer potential off-target activities. This document outlines the known interactions of 3-oxo-C12-HSL with host cellular pathways, compares its performance with alternative quorum sensing inhibitors, and provides detailed experimental protocols for assessing these effects.
Introduction to 3-Oxo-Acyl-Homoserine Lactones and Quorum Sensing
3-Oxo-acyl-homoserine lactones are a class of signaling molecules involved in bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. The primary target of 3-oxo-C12-HSL in Pseudomonas aeruginosa is the transcriptional regulator LasR. The LasI synthase produces 3-oxo-C12-HSL, which at a critical concentration, binds to and activates LasR, leading to the expression of virulence factors and biofilm formation[1]. Given its role in pathogenicity, disrupting this pathway is a key therapeutic strategy. However, the signaling molecules themselves can have significant off-target effects on host cells.
Off-Target Effects of 3-Oxo-C12-HSL on Host Cells
While the intended target of 3-oxo-C12-HSL is the bacterial LasR protein, its lipophilic nature allows it to traverse mammalian cell membranes and interact with various host cell signaling pathways, leading to a range of off-target effects. These effects are concentration-dependent and can include modulation of the immune response, induction of apoptosis, and alterations in cell proliferation.
Quantitative Analysis of Off-Target Effects
The following table summarizes the reported quantitative effects of 3-oxo-C12-HSL on various mammalian cell types.
| Cell Type | Off-Target Effect | Concentration | Quantitative Measurement |
| HeLa Cells | Induction of Apoptosis | 10 µM | 6.67 ± 0.53% apoptotic cells[2] |
| 25 µM | 10.08 ± 1.41% apoptotic cells[2] | ||
| 50 µM | 20.85 ± 1.62% apoptotic cells[2] | ||
| 75 µM | 36.37 ± 2.32% apoptotic cells[2] | ||
| 100 µM | 49.63 ± 2.51% apoptotic cells[2] | ||
| RAW264.7 Macrophages | Inhibition of Pro-inflammatory Cytokines | 50 µM | ~35% decrease in IL-1β expression[3][4][5] |
| 50 µM | ~40% decrease in TNF-α expression[3][4][5] | ||
| Cell Viability | 6.25 µM | No significant effect on viability[1] | |
| 12.5 - 100 µM | Significant decrease in viability[1] | ||
| 50 µM | ~40% apoptotic cells[1] | ||
| 100 µM | ~80% apoptotic cells[1] | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of TNF-α Secretion | 25 - 100 µM | Dose-dependent decrease[3][4][5] |
Comparison with Alternative Quorum Sensing Inhibitors
A promising strategy to mitigate the virulence of pathogenic bacteria without inducing antibiotic resistance is to inhibit their quorum sensing systems. A variety of natural and synthetic compounds have been identified as quorum sensing inhibitors (QSIs), primarily targeting the LasR receptor.
| Inhibitor | Class | Target System | Reported Efficacy (IC50 / % Inhibition) |
| Curcumin | Natural Product | LasR, RhlR | 21% inhibition of 3-oxo-C12-HSL production at 200 µg/mL[6] |
| Cinnamaldehyde | Natural Product | LasR, RhlR | Significant inhibition of AHL production[6] |
| ortho-Vanillin | Natural Product | RhlR | IC50 = 151 µM (competitive inhibitor)[6] |
| meta-bromo-thiolactone (mBTL) | Synthetic Small Molecule | LasR, RhlR | Partial inhibition of both receptors[7] |
| Compound 3 | Synthetic Small Molecule | LasR | IC50 < 1 µM[8] |
| Compound 7 | Synthetic Small Molecule | LasR | IC50 < 1 µM[8] |
Experimental Protocols
Assessing the off-target effects of small molecules requires a suite of well-defined experimental protocols. Below are methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours[9].
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., 3-oxo-C12-HSL) and incubate for the desired duration (e.g., 24 hours)[9].
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-3 hours at 37°C[9].
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes[10].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[9].
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway.
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization[11][12].
-
Compound Treatment: After 24 hours, treat the cells with the test compound for a specified period[11].
-
Stimulation: Activate the NF-κB pathway by adding an inducer, such as TNF-α (e.g., 20 ng/mL), and incubate for 6-8 hours[11].
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer[3][11].
-
Luciferase Measurement: Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system[3][11].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Signaling Pathways and Visualizations
3-oxo-C12-HSL has been shown to modulate several key signaling pathways in mammalian cells. The following diagrams, generated using the DOT language, illustrate these interactions.
NF-κB Signaling Pathway Inhibition
3-oxo-C12-HSL can disrupt the canonical NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by 3-oxo-C12-HSL.
JAK-STAT Signaling Pathway Modulation
3-oxo-C12-HSL has been observed to inhibit the phosphorylation of key proteins in the JAK-STAT pathway, another critical regulator of immune responses.
Caption: Modulation of the JAK-STAT pathway by 3-oxo-C12-HSL.
Unfolded Protein Response (UPR) Induction
At certain concentrations, 3-oxo-C12-HSL can induce the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum.
Caption: Induction of the Unfolded Protein Response by 3-oxo-C12-HSL.
Experimental Workflow for Off-Target Effect Assessment
The following diagram outlines a general workflow for assessing the off-target effects of a small molecule like this compound.
Caption: Workflow for assessing off-target effects.
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. bowdish.ca [bowdish.ca]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Oxo-6Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of 3-Oxo-6Z-Dodecenoyl-CoA. As a preferred source for laboratory safety and chemical handling, this guide aims to build deep trust by delivering value beyond the product itself through procedural, step-by-step guidance.
I. Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated laboratory hood.
Storage: this compound, like other acyl-CoA compounds, is susceptible to degradation. It should be stored at -20°C or lower for long-term stability. Aqueous solutions are particularly unstable, especially at a pH above 8, and should be prepared fresh.[1] If storage of a solution is necessary, it should be aliquoted and frozen at a pH between 2 and 6.[1]
II. Quantitative Data Summary
While specific data for this compound is limited, the table below summarizes computed properties for structurally similar acyl-CoA molecules to provide an informed basis for handling and disposal.
| Property | 3-Oxo-dodecanoyl-CoA | Dodecenoyl-CoA |
| Molecular Formula | C33H56N7O18P3S[2] | C33H56N7O17P3S[3] |
| Molecular Weight | 963.8 g/mol [2][4] | 947.8 g/mol [3] |
| Hydrogen Bond Donor Count | 9 | 9 |
| Hydrogen Bond Acceptor Count | 23 | 22 |
| XLogP3-AA (Predicted) | -1.7[2] | -0.6[3] |
III. Experimental Protocol: Chemical Inactivation for Disposal
The primary hazard of this compound lies in its thioester linkage, which is reactive. The recommended disposal procedure involves the chemical inactivation of this functional group prior to collection as hazardous waste. Thioesters can be cleaved by strong oxidants, such as bleach, or through aminolysis.[5]
Materials:
-
Waste this compound (solid or in solution)
-
10% Bleach solution (Sodium Hypochlorite) or a suitable amine (e.g., isopropylamine)
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar
-
pH meter or pH strips
Procedure:
-
Preparation: In a chemical fume hood, place the waste container on a stir plate. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water or a buffer with a pH below 7).
-
Inactivation:
-
Method A (Oxidation): Slowly add the 10% bleach solution to the stirred waste solution. A general guideline is to add at least 2 volumes of bleach solution for every volume of waste solution.
-
Method B (Aminolysis): Slowly add an excess of an amine, such as isopropylamine, to the stirred waste solution.
-
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete inactivation of the thioester bond.
-
Neutralization: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) dropwise.
-
Collection: Transfer the inactivated and neutralized solution to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. 3-Oxododecanoyl-CoA | C33H56N7O18P3S | CID 16061158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecenoyl-CoA | C33H56N7O17P3S | CID 138756696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 5. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 3-Oxo-6Z-Dodecenoyl-CoA
Essential Safety and Handling Guide for 3-Oxo-6Z-Dodecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of this compound.
This document provides immediate and essential safety protocols for laboratory personnel working with this compound. Given that the specific toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potentially hazardous substance.[1] Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.
I. Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to chemical hazards. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Purpose |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes.[2] Goggles are recommended for maximum protection.[2] |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves should be worn when handling the compound.[3] Gloves must be inspected before use and disposed of properly after handling the material.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[5] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Planning :
-
Before beginning any work, ensure you have read and understood this guide.
-
Locate the nearest safety shower and eyewash station.[6]
-
Prepare all necessary equipment and reagents in advance to minimize handling time.
-
-
Working with the Compound :
-
Conduct all manipulations of this compound within a certified chemical fume hood.[3]
-
When weighing the solid compound, use a draft shield to prevent dissemination of powder.
-
If creating a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent material.
-
Place the contaminated absorbent material in a sealed container for hazardous waste disposal.[7]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, must be collected as hazardous chemical waste.
-
Containerization : Use clearly labeled, sealed, and appropriate containers for chemical waste.
-
Institutional Guidelines : Follow all local and institutional regulations for the disposal of chemical waste. Contact your environmental health and safety office for specific guidance.
IV. Emergency First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation : If dust or aerosol is inhaled, move to fresh air immediately.[1] If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for working with this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
